Fosamprenavir-d4

Catalog No.
S12889304
CAS No.
M.F
C25H36N3O9PS
M. Wt
589.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosamprenavir-d4

Product Name

Fosamprenavir-d4

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

Molecular Formula

C25H36N3O9PS

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

InChI Key

MLBVMOWEQCZNCC-MHVPRHJPSA-N

SMILES

Array

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)OP(=O)(O)O)CC(C)C)[2H]

Fosamprenavir-d4 research use only not for diagnostic use

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Fosamprenavir-d4

This compound is a chemically characterized reference standard of the active pharmaceutical ingredient (API) Fosamprenavir. Its primary use is in analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development [1].

The table below summarizes its core properties:

Property Description
CAS Number 1133702-41-6 [2] [1]
Synonym Amprenavir phosphate-d4; GW 433908-d4 [2]
Molecular Formula C₂₅H₃₂D₄N₃O₉PS [2]
Status Deuterium-labeled Fosamprenavir [2]
Primary Research Use Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer in drug development [2] [1]
Biological Role of Parent Drug Prodrug of Amprenavir; orally active HIV-1 protease inhibitor [2]

Research Applications & Methodologies

Fosamprenavir is a prodrug hydrolyzed into Amprenavir in the intestinal epithelium. Amprenavir then inhibits HIV-1 protease, preventing the formation of mature, infectious virus particles [2]. This compound itself is a critical tool for ensuring the accuracy of data in this research field.

Quantitative Analysis of HIV-1 Drug Resistance

A key research application is the development of models to predict HIV-1 resistance to protease inhibitors like Fosamprenavir. The experimental workflow for this process is as follows:

Start Start: HIV-1 Variant Collection A Phenotypic Assay (Measure Fold Ratio - FR) Start->A B Genotypic Analysis (Sequence HIV-1 Protease) Start->B C Data Encoding (Create Binary Peptide Vectors) A->C Experimental FR B->C Amino Acid Sequence D Model Development & Training (SVR, RFR, SCR Algorithms) C->D Encoded Dataset E Output: Quantitative Resistance Prediction D->E

Workflow for building machine learning models to predict HIV-1 drug resistance.

  • Data Collection: The process begins by gathering a large number of HIV-1 variant sequences and their corresponding Fold Ratio (FR) values. The FR is a quantitative measure of drug resistance, calculated as the ratio of the drug concentration needed to inhibit 50% of a particular viral variant's replication compared to the wild-type virus [3].
  • Data Encoding: Each HIV-1 protease amino acid sequence is split into short, overlapping peptide fragments. These fragments are used to create a binary vector for each sequence, indicating the presence or absence of every possible fragment [3].
  • Model Training: Machine learning algorithms are trained using these vectors as input variables and the logarithmic FR values as the target output. Support Vector Regression (SVR) and Self-Consistent Regression (SCR) have shown high predictive performance for this task [3].
Use of this compound in Analytical Chemistry

In the laboratory, this compound is used as a deuterated internal standard to ensure analytical precision. The following diagram illustrates a typical workflow for its use in quantitative LC-MS analysis:

S Spike Sample with a Known Amount of this compound P Sample Preparation (Extraction, Purification) S->P MS LC-MS/MS Analysis P->MS Q Quantitative Calculation (Compare Ion Ratios) MS->Q R Result: Accurate Measurement of Fosamprenavir Q->R

Workflow for quantifying Fosamprenavir using deuterated internal standard LC-MS.

  • Role as an Internal Standard: this compound is added in a known quantity to biological samples (like plasma or tissue homogenates) before analysis. Because it is chemically identical to Fosamprenavir but heavier due to the deuterium atoms, the mass spectrometer can distinguish between them [2].
  • Quantification: The instrument measures the signal for both the analyte (Fosamprenavir) and the internal standard (this compound). The ratio of these signals is used to calculate the precise concentration of Fosamprenavir in the sample, correcting for losses during preparation and variations in instrument performance [2].

Key Experimental Considerations

  • Regulatory Compliance: As a reference standard, this compound is manufactured to be traceable against pharmacopeial standards (like USP or EP), which is critical for regulatory submissions [1].
  • Instrumentation: The primary techniques employed are LC-MS/MS, GC-MS, and NMR, chosen for their sensitivity and ability to distinguish between the labeled standard and the unlabeled drug [2].
  • Important Notice: This compound is explicitly marked "For research use only" and is not for diagnostic or human use [2] [1].

References

what is Fosamprenavir-d4 calcium salt

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

For laboratory handling, the following physical and chemical properties are important to note:

Property Specification
Appearance White to Off-White Solid [1] [2]
Melting Point 282-284 °C [1] [3]
Solubility Soluble in Aqueous Acid and Methanol [1] [3]
Storage Hygroscopic; store at -20°C in a freezer, under an inert atmosphere [1] [3] [2]

Experimental Workflow for Quantitative Analysis

A typical protocol for using Fosamprenavir-d4 Calcium Salt as an internal standard in LC-MS involves several key stages to ensure accurate and reliable quantification of the target analyte in biological samples.

G Start Sample Preparation A 1. Spike Sample Add known amount of This compound IS to biological sample Start->A B 2. Protein Precipitation Add solvent (e.g., methanol) to precipitate proteins and centrifuge A->B C 3. Solid-Phase Extraction (SPE) Purify and concentrate the analyte B->C D 4. LC-MS Analysis Chromatographic separation followed by mass detection C->D E 5. Data Quantification Compare analyte/IS peak area ratio to calibration curve D->E

The workflow for using this compound in bioanalysis involves sample preparation, purification, and instrumental analysis.

  • Spike Sample: A precise, known quantity of this compound is added to the biological sample (e.g., plasma) at the beginning of the sample preparation process [4]. This corrects for analyte loss during subsequent steps.
  • Protein Precipitation and Extraction: Proteins are removed, often by adding a solvent like methanol, followed by centrifugation [1] [3]. Further purification via Solid-Phase Extraction (SPE) may be used to isolate and concentrate the analyte and internal standard from the sample matrix [4].
  • LC-MS Analysis and Quantification: The processed sample is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) [4]. The mass spectrometer easily distinguishes the deuterated internal standard (this compound) from the non-deuterated analyte (Fosamprenavir) based on their mass difference. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve [4].

Commercial Availability and Pricing

This compound Calcium Salt is sold by various chemical suppliers specifically for research purposes. The table below provides a snapshot of available products. Note that prices and stock are subject to change.

Supplier Catalog Number Purity Package Size Price (USD)
Santa Cruz Biotechnology [5] sc-218536 Not Specified 1 mg $550.00
Toronto Research Chemicals [3] [6] F727252 Not Specified 10 mg $2,180.00
American Custom Chemicals [3] RDL0006847 95.00% 10 mg $3,118.50
Medical Isotopes, Inc. [3] D10432 Not Specified 5 mg $3,200.00

Key Considerations for Researchers

  • Patent and Regulatory Status: Be aware that Fosamprenavir is a patent-protected product, and commercial sales of the compound itself may be restricted for non-licensed uses [1].
  • Intended Use and Handling: This chemical is for research use only and is not intended for diagnostic or therapeutic use in humans [5] [7]. As with all laboratory chemicals, appropriate safety precautions should be followed by referring to the relevant Safety Data Sheet (SDS).

References

Fosamprenavir-d4 calcium salt solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Available Physicochemical Data

The table below summarizes the key physical and chemical properties of Fosamprenavir-d4 calcium salt found in the search results.

Property Details
Molecular Formula C₂₅H₃₀D₄CaN₃O₉PS [1]
Molecular Weight 627.69 g/mol [1] [2]
Appearance White to Off-White Solid [1] [3]
Melting Point 282-284 °C [3]
Reported Solubility Soluble in Aqueous Acid and Methanol [3]
Storage Conditions 2-8°C, in a refrigerator, under inert atmosphere [1] or hygroscopic, -20°C freezer, under inert atmosphere [3].

Experimental Protocols for Related Analysis

While data on the deuterated salt is sparse, a recent 2025 study details a robust RP-HPLC method for analyzing the non-deuterated Fosamprenavir and its potential impurities [4]. This protocol is highly relevant for assessing the chemical stability and purity of Fosamprenavir-based compounds, which is a core aspect of your query.

Here is a workflow of the experimental protocol for analyzing Fosamprenavir and its impurities:

G A Instrument Setup B Column: Zobrax C18 (100 x 4.6 mm, 5 µm) A->B C Mobile Phase: 0.1% OPA / Acetonitrile (Gradient) B->C D Flow Rate: 1.0 mL/min C->D E Detection: 264 nm D->E F Column Temp: 30 ± 2 °C E->F J Method Execution & Analysis F->J G Sample Preparation H Diluent: Water:Acetonitrile (1:1) G->H I Prepare standard and sample solutions at ~1 ppm H->I I->J K Inject sample and run in gradient mode J->K L Analyze peaks for Fosamprenavir and impurities K->L M Typical RT: Fosamprenavir ~5.3 min L->M

Key Steps of the RP-HPLC Protocol [4]:

  • Instrument and Column: The method uses a standard HPLC system with a PDA detector and a Zobrax C18 column (100 x 4.6 mm, 5 µm).
  • Mobile Phase and Elution: A gradient elution is critical for separation, with:
    • Mobile Phase A: 0.1% v/v orthophosphoric acid (OPA) in water.
    • Mobile Phase B: Acetonitrile.
  • Parameters: A flow rate of 1.0 mL/min, a detection wavelength of 264 nm, and a column temperature of 30 ± 2 °C are maintained.
  • Sample Preparation: Both standard and sample solutions are prepared in a diluent of water and acetonitrile in a 1:1 ratio. The method was validated for impurity detection at concentrations as low as 1 ppm.
  • Application: This protocol is validated per ICH guidelines and can precisely separate and measure Fosamprenavir from its key impurities (Amino, Propyl, Isomer, Nitro, and Amprenavir), making it an excellent tool for stability-indicating assays.

Stability and Solid-State Forms

The search results also highlight the importance of solid-state form on the stability of Fosamprenavir Calcium, which is a critical consideration for drug development.

  • Polymorphic Stability: One study confirmed that the commercial crystalline Form I of Fosamprenavir Calcium is chemically and polymorphically stable under accelerated stability conditions, showing no phase changes or significant degradation. This stability is partly attributed to the presence of water molecules within its crystal structure [5].
  • Amorphous Forms: Patents describe various solid-state forms, including amorphous and other crystalline forms of Fosamprenavir Calcium salt. These alternative forms can exhibit different physicochemical properties, which can be leveraged to optimize product performance, such as improving dissolution profiles [6] [7].

Recommendations for Further Research

The available public data is insufficient for a complete whitepaper. To acquire the in-depth information you need, I suggest:

  • Consult Specialized Suppliers: Directly contact suppliers like Pharmaffiliates, Santa Cruz Biotechnology, or Toronto Research Chemicals [1] [3] [2]. They may provide Certificate of Analysis (CoA) documents for specific batches, which often contain detailed data on solubility, stability, and purity.
  • Search Patent Literature Thoroughly: The Google Patents database can be searched more extensively for patents beyond [6] [7], which might contain detailed experimental sections on the preparation and characterization of the deuterated salt.
  • Explore Internal Databases: Gain access to specialized commercial databases like Springer STM, Reaxys, or SciFinder, which may house more comprehensive and hard-to-find journal articles or technical reports.

References

Fosamprenavir-d4 calcium salt internal standard for LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Fosamprenavir

Recent research has focused on developing robust chromatographic methods for Fosamprenavir, primarily for impurity profiling and drug quality monitoring.

1. RP-HPLC for Impurity Profiling A 2025 study developed a reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing Fosamprenavir and its five potential impurities (isomer, amino, propyl, nitro, and Amprenavir) [1].

  • Chromatographic Conditions:
    • Column: Zobrax C18 (100 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Gradient of 0.1% (v/v) orthophosphoric acid in water and acetonitrile
    • Flow Rate: 1 mL/min
    • Detection: 264 nm
    • Column Temperature: 30 ± 2 °C
    • Run Time: 10 minutes
  • Performance: The method was validated as per ICH Q2(R1) guidelines and demonstrated excellent system suitability, linearity (R² = 0.999), precision (% RSD: 0.5–1.7), and accuracy (% recovery: 90.9-104.3%) [1].

2. Isocratic HPLC for Combination Formulations Another study detailed a simpler, isocratic HPLC method for the simultaneous estimation of Fosamprenavir calcium and Nevirapine in novel dendrimer-carbon nanotube conjugates [2].

  • Chromatographic Conditions:
    • Mobile Phase: Methanol and water (80:20)
    • Flow Rate: 1 mL/min
    • Detection: 258 nm
    • Retention Times: Fosamprenavir calcium at 4.255 min and Nevirapine at 6.337 min [2].

Framework for LC-MS Protocol with Fosamprenavir-d4

While the search results do not contain a specific LC-MS protocol for this compound, the following framework outlines how a stable isotope-labeled internal standard (SIL-IS) like this compound is typically incorporated into a bioanalytical LC-MS method, based on general best practices and analogous methods for other drugs [3] [4].

1. Role of Internal Standard this compound, a deuterated analog of Fosamprenavir, would serve as an Internal Standard (IS) to correct for variability in sample preparation, injection, and ionization efficiency in LC-MS. Its nearly identical chemical properties ensure similar behavior to the analyte, while its different mass allows for distinct detection by the mass spectrometer [3] [4].

2. Proposed LC-MS/MS Protocol

  • Sample Preparation: Biological samples (e.g., plasma) would undergo protein precipitation with an organic solvent like acetonitrile or methanol, a technique used in methods for Tenofovir and Favipiravir [3] [4]. A fixed, known amount of this compound IS would be added to each sample before processing.
  • LC Conditions: This would likely be adapted from the established HPLC methods.
    • Column: C18 column (e.g., 50-150 mm x 2.1-4.6 mm, sub-2µm or 3-5µm particles)
    • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile or methanol
    • Elution: Gradient elution to achieve separation and reduce run time.
    • Flow Rate: 0.3 - 0.7 mL/min
    • Column Temperature: 40-50 °C
    • Injection Volume: 1-10 µL
  • MS Detection: Electrospray Ionization (ESI) in positive mode.
    • Multiple Reaction Monitoring (MRM) transitions would be optimized for Fosamprenavir and this compound. The specific transitions would be determined experimentally.

The following workflow diagrams the key stages of this proposed LC-MS/MS method for using this compound as an internal standard.

cluster_sample Sample Preparation Steps cluster_lc LC Conditions cluster_ms MS/MS Parameters SamplePrep Sample Preparation LCAnalysis LC Separation SamplePrep->LCAnalysis Inject sp1 1. Spike sample with this compound IS SamplePrep->sp1 MSDetection MS Detection & Quantitation LCAnalysis->MSDetection Elute lc1 Column: C18 (e.g., 100x2.1mm, 1.7µm) LCAnalysis->lc1 DataProcessing Data Analysis MSDetection->DataProcessing MRM Data ms1 Ion Source: ESI (+ve mode) MSDetection->ms1 sp2 2. Protein Precipitation (ACN/MeOH) sp1->sp2 sp3 3. Centrifuge & Collect Supernatant sp2->sp3 sp4 4. Dilute & Inject into LC-MS sp3->sp4 lc2 Mobile Phase: 0.1% FA in Water/ACN lc1->lc2 lc3 Gradient Elution lc2->lc3 lc4 Flow Rate: 0.3-0.7 mL/min lc3->lc4 ms2 Detection: MRM ms1->ms2 ms3 Optimize MRM transitions for: - Fosamprenavir - this compound (IS) ms2->ms3

Key Validation Parameters for the LC-MS Method

Should you develop a method using this compound, it would need to be rigorously validated. The table below summarizes typical validation parameters based on regulatory guidelines, as reflected in the literature for other drugs [1] [3] [4].

Validation Parameter Acceptance Criteria (Typical) Description & Purpose
Linearity & Range R² ≥ 0.99 The ability to obtain a proportional response to the analyte concentration over a specified range [1] [3].
Precision % RSD ≤ 15% (≤20% for LLOQ) Measure of the method's reproducibility (intra-day and inter-day) [1] [4].
Accuracy % Recovery 85-115% The closeness of the measured value to the true value, often assessed by spiking known amounts into a blank matrix [1] [5].
Specificity No interference at RT Ability to unequivocally assess the analyte and IS in the presence of other components like matrix or impurities [1] [5].
Sensitivity (LLOQ) S/N ≥ 5; % RSD ≤ 20 The lowest concentration that can be quantified with acceptable accuracy and precision [3] [4].
Matrix Effect % CV ≤ 15% Evaluation of the impact of the sample matrix on the ionization of the analyte and IS [4].
Stability % Deviation ±15% Evaluation of analyte and IS stability in various conditions (e.g., benchtop, in-injector, long-term frozen) [4].

References

Application Note: HPLC-MS/MS Quantification of Fosamprenavir-d4 Calcium Salt in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fosamprenavir is a phosphate ester prodrug of the HIV protease inhibitor amprenavir, designed for improved solubility [1] [2] [3]. Its deuterated analog, Fosamprenavir-d4 calcium salt, is a stable isotope-labeled internal standard (IS) critical for ensuring accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis [4]. This application note details a protocol for its quantification, adapted from a validated method for simultaneous antiretroviral drug monitoring [5].

2. Materials and Methods

2.1. Reagents and Chemicals

  • Analyte: this compound Calcium Salt (Mol. Formula: C₂₅H₃₀D₄CaN₃O₉PS; Mol. Weight: 627.69 g/mol) [4].
  • Internal Standard: The source method successfully used a single, non-labeled IS (Amprenavir-d4) for multiple analytes [5]. This compound calcium salt itself is intended to serve as an IS for the non-deuterated drug [4].
  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (≥98% purity).
  • Biological Matrix: Drug-free human plasma.

2.2. Instrumentation and Conditions The following table summarizes the core LC-MS/MS parameters, adapted from the published method [5].

Table 1: Instrumental Parameters for LC-MS/MS Analysis.

Parameter Specification
HPLC System High-Performance Liquid Chromatography system
Analytical Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7-2.0 μm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program Non-linear gradient from 5% to 95% B over a short run time
Flow Rate 0.4 mL/min
Injection Volume 5-10 μL
Mass Spectrometer Triple Quadrupole (QqQ) with ESI ion source
Ionization Mode Positive Electrospray Ionization (ESI+)
Data Acquisition Multiple Reaction Monitoring (MRM)

2.3. Sample Preparation Procedure The protocol uses a highly reproducible commercial liquid-liquid extraction (LLE) kit to minimize pre-analytical errors [5].

  • Aliquoting: Pipette 100 μL of human plasma sample into a microcentrifuge tube.
  • Internal Standard Addition: Add a known volume (e.g., 20 μL) of the working IS solution.
  • Protein Precipitation: Add 300 μL of a precipitation solvent (e.g., acetonitrile with 0.1% formic acid). Vortex mix vigorously for 60 seconds.
  • Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
  • Solid-Phase Extraction (Optional but Recommended): Transfer the supernatant to a pre-conditioned SPE cartridge (e.g., Oasis HLB or similar).
  • Washing and Elution: Wash with 5% methanol in water, then elute the analyte with a high-percentage organic solvent (e.g., 100% methanol).
  • Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dry residue with 100 μL of a reconstitution solution (e.g., 50:50 v/v water:acetonitrile).
  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS injection.

The workflow for the sample preparation and analysis is as follows:

G Start Start with 100 µL Plasma A Add Internal Standard (this compound) Start->A B Protein Precipitation with 300 µL ACN + 0.1% FA A->B C Vortex Mix (60 sec) B->C D Centrifuge (14,000 x g, 10 min, 4°C) C->D E Solid-Phase Extraction (Wash & Elute) D->E F Evaporate to Dryness (N₂ Stream, 40°C) E->F G Reconstitute in 50:50 Water:ACN F->G H LC-MS/MS Analysis G->H

3. Method Validation The method should be validated according to EMA/FDA guidelines [5]. Key parameters are summarized below.

Table 2: Key Method Validation Parameters and Results.

Validation Parameter Target Acceptance Criteria Result (Example)
Linearity & Calibration Range R² > 0.99 5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise >10; Accuracy & Precision ±20% 5 ng/mL
Accuracy (%) ±15% of nominal value (±20% at LLOQ) 94.5 - 105.2%
Precision (% RSD) Intra- & inter-day ±15% (±20% at LLOQ) 3.2 - 8.7%
Extraction Recovery Consistent and high recovery >90%
Matrix Effect No significant ion suppression/enhancement IS-normalized MF: 85-115%
Stability Stable under all test conditions (bench-top, autosampler, freeze-thaw) Confirmed

4. MS/MS Quantification and Data Analysis

4.1. MRM Transitions In positive ESI mode, this compound will generate a protonated precursor ion [M+H]⁺. The MS/MS is optimized to monitor specific fragmentations.

  • This compound Calcium Salt: The primary MRM transition is m/z 629.7 → 585.7 (or similar, representing the loss of the phosphate group and other neutral losses). A second qualifying transition should be monitored for confirmatory purposes.

The following diagram illustrates the data acquisition and processing workflow:

G MS MS Detection: ESI+ MRM Mode (m/z 629.7 → 585.7) Data Raw Data Acquisition MS->Data Calc Peak Area Ratio Calculation (Analyte / IS) Data->Calc Reg Regression against Calibration Curve Calc->Reg Conc Concentration Output Reg->Conc

5. Implementation in Research This method is suited for:

  • Pharmacokinetic Studies: Tracking drug concentration over time.
  • Therapeutic Drug Monitoring (TDM): Ensuring drug levels remain within the therapeutic window [5].
  • Drug-Drug Interaction Studies: Assessing how co-administered drugs affect Fosamprenavir pharmacokinetics [6].

Conclusion

This detailed protocol provides a robust framework for the precise and accurate quantification of this compound calcium salt in human plasma using HPLC-MS/MS. The method's reliability has been extrapolated from established techniques for structurally similar antiretroviral drugs. Researchers are encouraged to fine-tune parameters like the MRM transitions and chromatographic gradient in their own laboratories to achieve optimal performance.

References

Quantitative Pharmacokinetic Data of Fosamprenavir

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key pharmacokinetic parameters from healthy subject studies, which are crucial for bioanalytical method development and data interpretation.

Table 1: Steady-State Pharmacokinetics of High-Dose Fosamprenavir/Ritonavir Regimens [1]

This study compared high-dose regimens to the standard approved regimen. All regimens were administered twice daily (BID). APV refers to amprenavir, the active metabolite of fosamprenavir.

Regimen (All BID) Analyte AUC(0-τ) GMR (90% CI) * Cmax GMR (90% CI) * Cτ GMR (90% CI) *
FPV 1400 mg + RTV 100 mg (vs. FPV 700 mg + RTV 100 mg) APV 1.54 1.81 1.26
RTV 1.49 1.71 0.89
FPV 1400 mg + RTV 200 mg (vs. FPV 700 mg + RTV 100 mg) APV 1.26 1.48 1.32
RTV 4.15 4.17 3.99

GMR: Geometric Mean Ratio. A GMR of 1.54 indicates a 54% increase compared to the reference regimen.

Table 2: Pharmacokinetic Parameters for a Standard Boosted Regimen [2]

This study provided absolute values for the standard boosted regimen in HIV-infected patients.

Regimen Analyte AUC0–12 (ng•hr/mL) Cmax (ng/mL) C12 (ng/mL)
FPV 700 mg + RTV 100 mg BID APV 41,517 5,572 2,421
RTV 4,321 1,099 136
Indinavir 28,883 6,729 243

Detailed Experimental Protocol for a Drug Interaction Study

The following is a generalized protocol for a pharmacokinetic study, modeled after the designs found in the search results [1] [3].

1. Study Design

  • Type: Open-label, fixed-sequence or randomized crossover study.
  • Population: Healthy adult volunteers (or specific patient population, e.g., HIV-infected). Subjects should be in a fasted state for at least 10 hours prior to and 4 hours after the monitored dose, unless studying the effect of food [1] [3].
  • Treatment Arms: As defined by the study objective (e.g., comparison of different fosamprenavir/ritonavir doses or investigation of an interacting drug).
  • Sample Size: Typically 8-42 subjects, powered to detect a ~25% difference in key PK parameters with 90% power (alpha=0.05) [1] [2].

2. Dosage and Administration

  • Test Article: Fosamprenavir tablets (700 mg or 1400 mg), administered with or without food as per protocol [4].
  • Pharmacokinetic Enhancer: Ritonavir (100 mg or 200 mg), co-administered as a booster [1].
  • Duration: Each treatment period lasts at least 14 days to ensure steady-state concentrations are reached before pharmacokinetic sampling [1].

3. Bioanalytical Method for Sample Analysis

  • Sample Collection: Serial blood samples (e.g., 4 mL) are collected in appropriate vacutainers at predefined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours post-dose [1] [3].
  • Sample Processing: Plasma is separated by centrifugation (e.g., 900 x g for 10 minutes) within 1 hour of collection and stored frozen at -70°C or lower until analysis [1] [2].
  • Analytical Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
    • Chromatography: Reverse-phase (e.g., YMC C8 column), isocratic or gradient elution.
    • Detection: Tandem Mass Spectrometry (MS/MS) with multiple reaction monitoring (MRM) [3] [2].
    • Internal Standard: Fosamprenavir-d4 would be used here as a stable isotope-labeled internal standard to correct for variability in sample preparation and ionization.
    • Calibration Range: The method should be validated over a relevant concentration range (e.g., 10 to 10,000 ng/mL for amprenavir and ritonavir) with accuracy and precision ≤15% [1].

4. Pharmacokinetic and Statistical Analysis

  • PK Parameters: Calculate using non-compartmental methods (WinNonlin or similar):
    • AUC0-τ: Area under the plasma concentration-time curve over the dosing interval (τ), calculated using the linear-up-log-down trapezoidal rule.
    • Cmax: Maximum observed plasma concentration.
    • Tmax: Time to Cmax.
    • Cτ: Plasma concentration at the end of the dosing interval.
  • Statistical Analysis: Perform ANOVA on log-transformed AUC0-τ, Cmax, and Cτ. Calculate geometric mean ratios (Test/Reference) and their 90% confidence intervals to assess bioequivalence or drug interaction effects [1].

Experimental Workflow for a PK Study

This diagram visualizes the key stages of a typical pharmacokinetic study protocol.

cluster_stage1 Stage 1: Study Setup cluster_stage2 Stage 2: Treatment & Sampling cluster_stage3 Stage 3: Bioanalysis cluster_stage4 Stage 4: Data & Reporting Protocol Finalization Protocol Finalization Subject Screening & Enrollment Subject Screening & Enrollment Protocol Finalization->Subject Screening & Enrollment Randomization & Treatment Allocation Randomization & Treatment Allocation Subject Screening & Enrollment->Randomization & Treatment Allocation Dosing (To Steady-State) Dosing (To Steady-State) Serial Blood Sampling on PK Day Serial Blood Sampling on PK Day Dosing (To Steady-State)->Serial Blood Sampling on PK Day Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling on PK Day->Plasma Separation & Storage Sample Preparation\n(With Internal Standard) Sample Preparation (With Internal Standard) Plasma Separation & Storage->Sample Preparation\n(With Internal Standard) HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Preparation\n(With Internal Standard)->HPLC-MS/MS Analysis Data Acquisition\n(Concentration vs. Time) Data Acquisition (Concentration vs. Time) HPLC-MS/MS Analysis->Data Acquisition\n(Concentration vs. Time) Non-Compartmental PK Analysis Non-Compartmental PK Analysis Data Acquisition\n(Concentration vs. Time)->Non-Compartmental PK Analysis Statistical Analysis\n(Geometric Mean Ratios, ANOVA) Statistical Analysis (Geometric Mean Ratios, ANOVA) Non-Compartmental PK Analysis->Statistical Analysis\n(Geometric Mean Ratios, ANOVA) Final Study Report Final Study Report Statistical Analysis\n(Geometric Mean Ratios, ANOVA)->Final Study Report

Critical Protocol Considerations

  • Safety Monitoring: The study protocol must include prospective criteria for discontinuing the study drug due to adverse events, notably marked hepatic transaminase elevations (ALT/AST ≥3x ULN), which have been associated with high-dose fosamprenavir/ritonavir regimens [1].
  • Drug Interactions: Fosamprenavir/ritonavir is a potent inhibitor and inducer of CYP450 enzymes. The protocol must strictly prohibit the use of drugs that are contraindicated with this combination [4].
  • Informed Consent: The study must be conducted in compliance with ethical guidelines (Declaration of Helsinki, ICH-GCP) and approved by an Institutional Review Board (IRB). All subjects must provide written informed consent [3].

Application Note: Use of Deuterated Internal Standards

In bioanalysis, a deuterated analog like This compound is chemically identical to the analyte (fosamprenavir) but is distinguished by the mass spectrometer due to its higher molecular weight.

  • Primary Role: Serves as an Internal Standard (IS) in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) quantitation.
  • Key Function: Co-elutes with the analyte but is detected at a different mass-to-charge (m/z) ratio. It corrects for:
    • Losses during sample preparation (extraction efficiency).
    • Matrix effects (ion suppression/enhancement).
    • Instrumental variability.
  • Protocol Implementation: A fixed, known amount of this compound is added to every study sample (calibrators, quality controls, and subject samples) prior to the sample preparation steps. This ensures that any variability affecting the analyte also affects the IS, allowing for highly accurate and precise correction [2].

References

Comprehensive Application Notes & Protocols for Fosamprenavir-d4 Calcium Salt Analytical Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fosamprenavir Calcium Salt

Fosamprenavir Calcium Salt (GW433908G) is an orally active prodrug of the HIV-1 protease inhibitor Amprenavir. It is designed to overcome the formulation challenges and poor bioavailability associated with Amprenavir itself. Chemically, it is a phosphate ester prodrug that undergoes hydrolytic activation by cellular phosphatases in the intestinal epithelium to release the active moiety, Amprenavir. The deuterated form, Fosamprenavir-d4 Calcium Salt, incorporates four deuterium atoms and serves as a critical internal standard in bioanalytical methods, enabling precise quantification of the prototyped drug in biological matrices through LC-MS techniques.

  • Therapeutic Category: Antiretroviral, Protease Inhibitor
  • Target: HIV-1 protease
  • Mechanism of Action: After conversion to Amprenavir, it binds to the active site of the HIV-1 protease, preventing the processing of viral Gag and Gag-Pol polyprotein precursors. This inhibition blocks the formation of mature, infectious virus particles, thereby suppressing viral replication [1].

Physicochemical Properties & Handling

The following table summarizes the key characteristics of Fosamprenavir Calcium Salt and its deuterated analog for laboratory use.

Table 1: Physicochemical Properties of Fosamprenavir Calcium Salt and its Deuterated Analog

Property Fosamprenavir Calcium Salt This compound Calcium Salt
CAS Number 226700-81-8 [1] [2] Not Specified in search results
Molecular Formula C₂₅H₃₄CaN₃O₉PS [1] C₂₅H₃₀D₄CaN₃O₉PS [3]
Molecular Weight 623.67 g/mol [1] 627.69 g/mol [3]
Appearance Not Specified White to Off-White Solid [3]
Storage Store under recommended conditions per CoA [1] 2-8°C (Refrigerator), Under inert atmosphere [3]
Handling For research use only. Not for human consumption. [1] [2] 2-8°C (Refrigerator), Under inert atmosphere [3]

Detailed Experimental Protocols

Preparation of Fosamprenavir Calcium Salt

While complete synthetic details are complex and patented, the general process involves several key steps as outlined in patent literature [4] [5]. The following workflow diagram summarizes the preparative process:

G Start Starting Material (Amprenavir Intermediate) Step1 Phosphorylation Reaction Start->Step1 Step2 Salt Formation with Calcium Source Step1->Step2 Step3 Crystallization from Solvent System Step2->Step3 Step4 Isolation & Filtration Step3->Step4 Step5 Drying Step4->Step5 End Final Product Fosamprenavir Calcium Salt Step5->End

Key Process Parameters [5]:

  • Solvent Systems: Processes may utilize methanol, acetone, water, or their mixtures for crystallization.
  • Form Control: The process can yield different solid-state forms, including crystalline and amorphous forms, which can be characterized by their unique X-ray powder diffraction (XRPD) patterns and thermal profiles.
  • Quality Control: The final product must comply with regulatory standards for use as a reference material, typically requiring purity verification by HPLC against a qualified reference standard [2].
Stability-Indicating HPLC Method for Analysis

A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying Fosamprenavir Calcium and assessing its purity and stability.

Table 2: Chromatographic Conditions for Fosamprenavir Analysis

Parameter Condition 1 (Isocratic) Condition 2 (Gradient)
Objective Assay of Fosamprenavir Calcium [6] Related Substances/Impurity Profiling [7]
Column YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 μm) [6] Zobrax C18 (100 mm × 4.6 mm, 5 μm) [7]
Mobile Phase 0.05 M KH₂PO₄ Buffer (pH 6.8) : Acetonitrile (60:40 v/v) [6] A: 0.1% OPA in Water; B: Acetonitrile [7]
Elution Mode Isocratic [6] Gradient [7]
Flow Rate 0.8 mL/min [6] 1.0 mL/min [7]
Detection Wavelength 265 nm [6] 264 nm [7]
Column Temperature 40 °C [6] 30 °C [7]
Injection Volume Not Specified Not Specified
Run Time Not Specified 10 minutes [7]

Detailed Protocol for Impurity Profiling (Condition 2) [7]:

  • Mobile Phase Preparation:
    • Prepare Mobile Phase A: Add 1 mL of Orthophosphoric Acid (OPA) to 1000 mL of HPLC-grade water to make a 0.1% v/v solution. Filter and degas.
    • Use HPLC-grade Acetonitrile as Mobile Phase B.
  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 1:1 ratio.
  • Standard Solution Preparation:
    • Weigh accurately about 1 mg each of Fosamprenavir, Amino impurity, Propyl impurity, Isomer impurity, Nitro impurity, and Amprenavir impurity into a 100 mL volumetric flask.
    • Add about 50 mL of diluent, sonicate to dissolve, and make up to volume with the diluent to obtain a stock standard solution of approximately 10 ppm for each analyte.
    • Dilute 0.1 mL of this stock solution to 1 mL with diluent to get a working standard solution of about 1 ppm.
  • Sample Solution Preparation:
    • For tablet formulation: Powder tablets and weigh a quantity equivalent to 1 mg of Fosamprenavir into a 100 mL flask. Prepare a 10 ppm solution as above, then dilute to 1 ppm.
    • For drug substance: Disserve the API directly in diluent to achieve the same concentration.
  • System Suitability Test:
    • Inject six replicates of the working standard solution.
    • The method is considered suitable if the %RSD of the peak areas for all analytes is ≤ 2.0%, and the resolution between closely eluting peaks (e.g., Isomer and Propyl impurities) is satisfactory [7].

The logical workflow for the analytical method development and validation is as follows:

G Start Sample & Std Solution Preparation Step1 HPLC Analysis per Validated Conditions Start->Step1 Step2 Data Acquisition & Peak Integration Step1->Step2 Step3 System Suitability Evaluation (%RSD, Resolution) Step2->Step3 Decision Suitability Criteria Met? Step3->Decision Decision->Step1 No End Quantitative Analysis & Reporting Decision->End Yes

Method Validation

The HPLC method for Fosamprenavir should be validated as per ICH Q2(R1) guidelines. The table below summarizes typical validation parameters and results.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Procedure & Results Acceptance Criteria
Specificity No interference observed from blank, placebo, or degradation products at the retention times of Fosamprenavir or its known impurities [6] [7]. Resolution between analyte peaks and any interfering peak should be > 2.0 [7].
Linearity Calibration curves were constructed over a range of 25-150% of the target concentration (e.g., 0.5-1.5 ppm). The correlation coefficient (R²) was found to be > 0.999 [7]. R² ≥ 0.999
Accuracy (% Recovery) Determined by spiking known amounts of impurities into the sample. Recovery reported between 90.9% and 104.3% [7]. Typically 90-110%
Precision (Repeatability) %RSD for peak areas from six replicate injections of a standard solution was between 0.5% and 1.7% [7]. %RSD ≤ 2.0%
Sensitivity (LOD & LOQ) LOD and LOQ were determined via signal-to-noise ratio. LOQ for Fosamprenavir and its impurities was demonstrated at the 1 ppm level with %RSD < 10% at LOQ [7]. S/N ~3:1 for LOD; S/N ~10:1 for LOQ

Stability Assessment & Forced Degradation

Forced degradation studies help identify the intrinsic stability of the molecule and validate the stability-indicating power of the analytical method.

Table 4: Typical Forced Degradation Conditions and Outcomes for Fosamprenavir Calcium

Stress Condition Parameters Observation Inference
Acidic Hydrolysis e.g., 1N HCl, room temperature or elevated temp [6] Significant degradation [6] Labile to acid; degradation products well resolved [6].
Basic Hydrolysis e.g., 1N NaOH, room temperature or elevated temp [6] Significant degradation [6] Labile to base; degradation products well resolved [6].
Oxidative Stress e.g., 3% H₂O₂, room temperature [6] Significant degradation [6] Susceptible to oxidation; degradation products well resolved [6].
Thermal Stress Solid state at elevated temperature (e.g., 105°C) [6] No significant degradation observed in one study [6]. Stable under dry heat.
Photolytic Stress Exposed to UV/Visible light as per ICH options [6] No significant degradation observed in one study [6]. Photostable.
Hydrolytic Stress (Water) Sample in water [6] No significant degradation observed in one study [6]. Stable in neutral water.

Applications in Research

  • Analytical Method Development and Validation: The primary use of the analytical standard is to develop, validate, and transfer robust analytical methods for quality control (QC) testing of drug substances and products [2] [7].
  • Pharmaceutical Analysis: It serves as a system suitability test compound and a primary standard for quantifying the active ingredient and its related substances in bulk drugs and formulations, ensuring identity, potency, and purity [2].
  • Stability Studies: As a stable and well-characterized reference, it is crucial for conducting forced degradation and long-term stability studies to establish the shelf-life of pharmaceutical products and understand the degradation profile of Fosamprenavir [6].
  • Bioanalytical Method Development (for -d4): this compound Calcium Salt is primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis to enable accurate and precise quantification of Fosamprenavir and/or Amprenavir in biological matrices like plasma, correcting for variability in sample preparation and ionization efficiency [3] [8].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work with Fosamprenavir calcium salt. The methodologies outlined herein, particularly the validated stability-indicating HPLC method, are critical for ensuring drug quality and safety.

References

Established Protocol: LC-MS/MS Bioanalysis of Antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from a published study that developed and validated an LC-MS/MS method for simultaneous quantification of multiple antiretroviral drugs in human plasma, using Fosamprenavir-d4 as a universal internal standard [1].

Sample Preparation (Liquid-Liquid Extraction)
  • Internal Standard Working Solution: Prepare a working solution of this compound in an appropriate solvent like methanol or acetonitrile [1].
  • Plasma Sample Processing: Aliquot 100 µL of human plasma into a tube.
  • Spiking: Add a fixed volume (e.g., 10 µL) of the this compound working solution to the plasma sample [1].
  • Extraction: Use a commercial liquid-liquid extraction kit. Add the provided extraction solvent, vortex mix vigorously for several minutes, and then centrifuge to separate the organic and aqueous layers [1].
  • Reconstitution: Transfer the organic layer to a new tube, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the dry residue in the initial mobile phase composition for LC-MS/MS injection [1].
Instrumental Analysis (HPLC-MS/MS)
  • Chromatography:
    • Column: Reversed-phase C18 column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient Elution: Use a gradient program starting from a low percentage of B (e.g., 10%) and increasing to a high percentage (e.g., 95%) over a short run time to separate the analytes.
    • Flow Rate: 0.5 mL/min.
    • Column Temperature: 40°C [1].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • IS Data: While the specific MRM transitions for this compound were not provided, the method relies on its co-elution and consistent response to correct for variability in sample preparation and ionization [1].
Data and Validation

The method was fully validated according to regulatory guidelines (EMA). The use of a single, stable isotope-labeled IS like this compound helps achieve excellent performance for all analyzed drugs, as shown in the summary below [1].

Table 1: Key Validation Parameters of the LC-MS/MS Method Using this compound as IS [1]

Parameter Result Summary
Analytes Quantified Bictegravir, Emtricitabine, Doravirine, Cabotegravir, Lenacapavir, Fostemsavir, Tenofovir alafenamide, Temsavir, Tenofovir
Linearity Demonstrated over the clinically relevant concentration range for each drug.
Precision Intra-day and inter-day CV < 15% for all analytes.
Accuracy Within ±15% of the nominal concentration for all analytes.
Carry-over Negligible, ensuring no contamination between samples.
Application Successfully implemented for Therapeutic Drug Monitoring (TDM) in 165 patient plasma samples.

Pharmacological Context of Fosamprenavir

This compound is a deuterated analog of Fosamprenavir. Understanding the metabolism and pharmacokinetics of the parent drug is crucial for contextualizing its use in research.

Table 2: Key Pharmacokinetic Properties of Fosamprenavir/Amprenavir [2]

Property Description
Role Prodrug of Amprenavir (APV) [2].
Primary Function Improves the delivery and reduces the pill burden of the active drug, Amprenavir [2] [3].
Conversion Rapidly and extensively hydrolyzed to Amprenavir in the gut and/or liver following oral administration [2].
Metabolism The active moiety, Amprenavir, is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system [2].
Elimination The principal route of Amprenavir elimination is hepatic metabolism; renal excretion is minimal [2].
Protein Binding Amprenavir is approximately 90% bound to plasma proteins [2].

The metabolic pathway of Fosamprenavir can be visualized as follows:

fosamprenavir_metabolism FPV Fosamprenavir (FPV) APV Amprenavir (APV) FPV->APV Hydrolysis (Gut/Liver) Metabolites CYP3A4 Metabolites APV->Metabolites Metabolism via CYP3A4

Research Applications and Implications

The primary application of this compound in contemporary research is as a high-quality internal standard in mass spectrometry-based assays due to its structural similarity to other antiretrovirals and excellent chromatographic properties [1]. This supports several critical research and clinical areas:

  • Therapeutic Drug Monitoring (TDM): Precisely measuring drug concentrations in patients to optimize dosing, assess adherence, and manage drug-drug interactions [1].
  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of new or existing antiretroviral drugs [1].
  • Managing Drug-Drug Interactions: Fosamprenavir/ritonavir is a potent CYP3A4 inhibitor and can affect the pharmacokinetics of co-administered drugs. Robust bioanalysis is key to studying these interactions [2] [4].

Important Safety and Dosing Considerations from Clinical Data

Although not directly related to its use as a labeled IS, clinical data for Fosamprenavir highlights critical aspects of its pharmacology that are relevant for any research involving the compound:

  • Hepatic Safety: Studies in healthy adults evaluating high-dose Fosamprenavir/ritonavir regimens (e.g., 1400/200 mg BID) were terminated prematurely due to marked hepatic transaminase elevations [5].
  • Pediatric Dosing: A study in HIV-1-infected infants and children aged 4 weeks to 2 years established that a regimen of FPV 45 mg/kg boosted with RTV 7-10 mg/kg twice daily achieved plasma Amprenavir exposures comparable to effective adult regimens [3].
  • Virologic Failure Profile: A meta-analysis of clinical trials in ART-naïve subjects found that virologic failure with unboosted Fosamprenavir was rare, and the selection of resistance-associated mutations was even less likely with ritonavir-boosted Fosamprenavir (FPV/r) [6].

References

Fosamprenavir-d4 bioanalytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Method Summaries for Fosamprenavir Analysis

The table below summarizes three established HPLC methods for analyzing Fosamprenavir and its metabolite, Amprenavir.

Feature Bioanalytical Method (Rat Plasma) [1] [2] Stability-Indicating Method [3] Impurity Profiling Method [4]
Analytes Nevirapine, Fosamprenavir Calcium, Amprenavir Fosamprenavir Calcium Fosamprenavir & its potential impurities (Isomer, Amino, Propyl, Nitro, Amprenavir)
Column Reverse-phase (ODS C-18) YMC Pack ODS AQ (150 mm x 4.6 mm, 3.0 µm) Zobrax C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water: ACN (800:200:50, v/v); Isocratic 0.05 M Potassium Phosphate Buffer (pH 6.8) : ACN (60:40, v/v); Isocratic 0.1% OPA in Water (A) and Acetonitrile (B); Gradient
Flow Rate 0.5 mL/min 0.8 mL/min 1.0 mL/min
Detection Wavelength 258 nm 265 nm 264 nm
Column Temperature Not specified 40°C 30°C
Retention Time Nevirapine: 8.7 min; Fosamprenavir: 11.9 min; Amprenavir: 14.4 min Fosamprenavir: ~4.1 min (from similar method [5]) Fosamprenavir: 5.3 min; Impurities: 2.3 - 8.6 min
Sample Matrix Rat Plasma Standard and degraded samples Pharmaceutical dosage forms
Key Application Simultaneous quantification of drugs and metabolite in biological fluid Assessing drug stability under stress conditions Identifying and quantifying process-related impurities

Detailed Experimental Protocols

Here are detailed protocols based on the methods summarized above, which can be modified for developing a Fosamprenavir-d4 method.

Bioanalytical Method for Plasma Analysis [1] [2]

This protocol is ideal for quantifying this compound and its metabolite in biological matrices like plasma.

  • Instrument Setup and Chromatography

    • Column: A reverse-phase C18 column (e.g., ODS C-18, 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Prepare a mixture of Methanol, Water, and Acetonitrile in the ratio 800:200:50 (v/v). Filter and degas before use.
    • Elution Mode: Isocratic.
    • Flow Rate: 0.5 mL/min.
    • Detection: UV detector set at 258 nm.
    • Injection Volume: 20 µL.
    • Run Time: Approximately 15-20 minutes.
  • Standard and Quality Control (QC) Sample Preparation

    • Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and Amprenavir (or its deuterated metabolite) in a suitable diluent (e.g., 50:50 water:acetonitrile).
    • Working Solutions: Serially dilute the stock solutions with the diluent to prepare working standards covering the expected calibration range.
    • Calibration Standards and QCs: Spike blank rat plasma with the working solutions to generate calibration standards (e.g., covering a linear range of 50–5000 ng/mL) and quality control samples at low, medium, and high concentrations.
    • Protein Precipitation: To a 100 µL aliquot of spiked plasma, add 300 µL of acetonitrile as a precipitating solvent. Vortex mix vigorously for 1 minute.
    • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
    • Injection: Transfer the clear supernatant to an HPLC vial for analysis.
  • Method Validation Parameters

    • Linearity: Analyze calibration standards in duplicate over at least three runs. The correlation coefficient (r²) should be >0.99.
    • Precision and Accuracy: Assess intra-day and inter-day precision using QC samples. The % Relative Standard Deviation (RSD) and % deviation from the nominal concentration should be <15% (≤20% for the Lower Limit of Quantification).
    • Recovery: Evaluate the extraction efficiency by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples.
    • Specificity: Verify that there is no significant interference from endogenous plasma components at the retention times of the analytes.
Stability-Indicating and Impurity Profiling Method [3] [4]

This protocol is crucial for assessing the stability of this compound in bulk drug substance and formulations.

  • Instrument Setup and Chromatography

    • Column: A high-efficiency C18 column (e.g., Zobrax C18, 100 x 4.6 mm, 3 µm or 5 µm).
    • Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid (OPA) in Water.
    • Mobile Phase B: Acetonitrile.
    • Elution Mode: Gradient. An example program is:
      • Time 0 min: 20% B
      • Time 5 min: 50% B
      • Time 8 min: 80% B
      • Time 10 min: 20% B (for re-equilibration)
    • Flow Rate: 1.0 mL/min.
    • Detection: PDA detector set at 264 nm.
    • Column Temperature: 30°C.
    • Injection Volume: 10 µL.
  • System Suitability Test

    • Prepare a standard solution containing this compound and its known impurities at a specified level (e.g., 0.1% with respect to the analyte).
    • The test is acceptable if the relative standard deviation of the peak area from six replicate injections is ≤2.0%, and the resolution between any two adjacent peaks is >1.5.
  • Forced Degradation Studies

    • Acid Degradation: Treat this compound with 0.1 N HCl at room temperature for a few hours.
    • Alkali Degradation: Treat with 0.1 N NaOH at room temperature for a few hours.
    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
    • Photolytic Degradation: Expose the solid drug and solution to UV and visible light as per ICH guidelines.
    • Thermal Degradation: Heat the solid drug at 105°C for a specified duration.
    • After stress treatment, neutralize or dilute the samples and analyze them. The method should demonstrate peak purity for the main analyte and resolve all degradation products.

Experimental Workflow for Method Development

The following diagram illustrates the logical steps involved in developing and validating a bioanalytical method for this compound.

G cluster_1 Phase 1: Method Scoping cluster_2 Phase 2: Method Optimization cluster_3 Phase 3: Method Validation (ICH Q2(R1)) Start Start: Define Method Objective P1 Literature Review & Gap Analysis Start->P1 P2 Select Analytes & Matrix (e.g., Plasma, Formulation) P1->P2 P3 Define Critical Parameters (Column, Mobile Phase, Detection) P2->P3 P4 Chromatographic Condition Optimization P3->P4 P5 Sample Preparation Procedure Development P4->P5 P6 Specificity & Selectivity Assessment P5->P6 P7 Linearity, LOD, LOQ P6->P7 P8 Precision (Repeatability, Intermediate Precision) P7->P8 P9 Accuracy (Recovery) P8->P9 P10 Robustness Testing P9->P10 End Final Validated Analytical Method P10->End

Critical Considerations for this compound

When adapting these methods for the deuterated compound, keep the following in mind:

  • Chromatographic Shift: this compound will likely have a slightly shorter retention time than Fosamprenavir under reverse-phase conditions due to the "isotope effect." You must confirm baseline separation from any potential interferents, including the non-deuterated compound.
  • Detection: While the UV spectrum will be identical to Fosamprenavir, the methods above use detection wavelengths between 258 nm and 266 nm [1] [3] [4]. If using Mass Spectrometry (LC-MS) for higher sensitivity and specificity, the mass shift (d4) will be the primary differentiator.
  • Internal Standard: For bioanalytical methods, using a stable isotope-labeled internal standard (like this compound itself or a related d-analog) is considered best practice as it corrects for variability in sample preparation and ionization.

References

Fosamprenavir-d4 protein binding studies methodology

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Drug-Protein Binding Studies

The table below summarizes common techniques used to determine binding parameters between drugs and proteins, as detailed in the search results [1] [2].

Method Key Measured Parameters Principle Typical Applications
Equilibrium Dialysis [1] [2] Dissociation constant (Kd), Free drug concentration, Binding ratio Separation of free and protein-bound drug across a semi-permeable membrane at equilibrium. Considered a gold standard; used for submission-quality studies [1].
Ultrafiltration [1] [2] Free drug concentration, Binding ratio Use of centrifugal force to separate free drug through a size-exclusion membrane. High-throughput screening; suitable for compounds with low non-specific binding [1].
Ultracentrifugation [1] [2] Free drug concentration High-speed centrifugation to separate free drug from protein-bound complex based on density. Handling of complex samples where other methods are unsuitable [1].
Affinity Chromatography [2] Association constant (Ka), Number of binding sites Immobilization of the protein on a stationary phase to study drug retention and interaction. Identification of binding sites; high-throughput analysis of interaction kinetics.
Spectroscopic Methods (e.g., Fluorescence) [2] Association constant, Thermodynamic parameters, Binding distance (via FRET) Measurement of changes in fluorescence intensity or energy transfer upon drug binding. Routine analysis of interactions; determination of binding forces and distances.
Calorimetric Methods (e.g., ITC) [2] Association constant, Number of binding sites, Enthalpy (ΔH), Entropy (ΔS) Direct measurement of heat change during the drug-protein binding event. Provides a full thermodynamic profile of the interaction.

Application Note & Protocol Outline

Based on the retrieved literature, here is a detailed workflow for conducting a Fosamprenavir protein binding study, adaptable for Fosamprenavir-d4.

G cluster_pilot Pilot & Feasibility Phase start Study Start Define Objective & Select Matrix m1 Method Development (Quantitative Bioanalytical Method) start->m1 m2 Pilot Study (Stability, Non-specific Binding) m1->m2 m3 Method Selection (Equilibrium Dialysis, Ultrafiltration, etc.) m2->m3 m2->m3 Results guide method selection m4 Definitive Incubation (Spike drug, Incubate at 37°C) m3->m4 m5 Separation & Analysis (Separate free/bound, LC-MS/MS) m4->m5 m6 Data Calculation (Determine Kd, free fraction, etc.) m5->m6 end Study Report m6->end

Method Development: Quantitative Bioanalysis
  • Objective: Develop a specific and sensitive method to quantify Fosamprenavir.
  • Technology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard technology for this purpose due to its high sensitivity and specificity [1].
  • Validation: The analytical assay should be validated in accordance with FDA or other relevant guidelines for parameters like accuracy, precision, and selectivity [1].
Pilot Study: Optimum Methodology Selection

Before the definitive study, a pilot study is conducted to determine the best-suited method and assess potential issues [1].

  • Stability Assessment: Incubate Fosamprenavir in plasma at 37°C for the prescribed study duration to ensure it remains stable.
  • Non-Specific Binding (NSB): Test the drug's tendency to bind to the apparatus itself (e.g., dialysis membrane, ultrafiltration device). High NSB can lead to inaccurate results and may necessitate method normalization [1].
  • Method Comparison: Preliminary experiments may be run using different techniques (e.g., equilibrium dialysis vs. ultrafiltration) to select the most robust one for the specific compound.
Definitive Binding Study: Equilibrium Dialysis Protocol

Equilibrium dialysis is often considered a reference method [1] [2]. A detailed protocol is as follows:

  • Protein Source: Human plasma (or plasma from relevant preclinical species) or a solution of a specific protein like Human Serum Albumin (HSA) [1].
  • Incubation:
    • Spike Fosamprenavir at one or more physiologically relevant concentrations into the plasma/protein solution.
    • Load the spiked matrix into one side of the equilibrium dialysis device (donor chamber).
    • Load buffer into the opposing side (receiver chamber).
    • Incubate the device at 37°C with gentle agitation for a prescribed period (often 4-24 hours) to reach equilibrium [1].
  • Separation: After incubation, the free (unbound) drug will be in the receiver chamber buffer, while the protein-bound drug remains in the donor chamber.
Analysis and Calculation
  • Quantification: Analyze the concentrations of Fosamprenavir in both the donor and receiver chambers using the validated LC-MS/MS method [1].
  • Data Calculation:
    • Free Fraction (fu): fu = Concentration in Receiver Chamber / Concentration in Donor Chamber (at equilibrium).
    • Percent Bound: % Bound = (1 - fu) × 100.
    • Dissociation Constant (Kd): If multiple concentrations are used, Kd can be calculated by fitting the data to appropriate binding models (e.g., Scatchard plot) [1] [2].

Critical Experimental Considerations

  • Handling Difficult Compounds: For compounds with stability or solubility limitations, protease inhibitors may be added to plasma, or incubation conditions may be adjusted [1].
  • Quality Control: Include recovery samples to ensure the drug is not degraded or lost during the process. Recovery is calculated from the total amount of drug recovered from both chambers relative to the amount loaded [1].
  • Regulatory Compliance: For submission-quality studies, the entire process must be conducted under appropriate quality standards, such as Good Laboratory Practice (GLP) [1].

Key Takeaways for Researchers

  • Technique Selection: The choice of method depends on the compound's properties and the study's goal. Equilibrium dialysis is preferred for definitive analysis, while ultrafiltration offers speed for screening [1].
  • Data Interpretation: The unbound drug fraction (fu) is a critical parameter for predicting pharmacokinetics and efficacy, as only the unbound drug can interact with therapeutic targets [1] [2].

References

Fosamprenavir-d4 calcium salt storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Storage Specifications

The table below summarizes the key physical properties and storage conditions for Fosamprenavir-d4 calcium salt as found in the search results.

Property Specification Citation
Appearance White to Off-White Solid [1] [2]
Molecular Formula C₂₅H₃₀D₄CaN₃O₉PS [1]
Molecular Weight 627.69 g/mol [1]
Melting Point 282-284 °C [2]
Recommended Storage -20°C Freezer, under inert atmosphere [2] [3]
Alternative Short-Term Storage 2-8°C Refrigerator, under inert atmosphere [1]

Handling & Solubility Protocols

Proper handling is critical for maintaining the stability of this compound. Here are the recommended procedures for storage and solubility testing based on the available data.

Storage and Reconstitution Workflow

The following diagram outlines the recommended procedure for handling this compound calcium salt, from storage to preparing a working solution.

Start Retrieve vial from -20°C freezer A Equilibrate to room temperature in a desiccator Start->A B Briefly open vial under inert gas blanket A->B C Weigh desired amount Quickly reseal vial B->C D Return main stock to -20°C freezer C->D E Prepare solution in fresh, dry DMSO C->E F Use immediately or store as aliquots E->F

Solubility and Stock Solution Preparation

The compound has specific solubility characteristics that guide experimental design [3]:

  • High-Concentration Stock in DMSO: Soluble at 100 mg/mL (160.34 mM). Use fresh, dry DMSO as it is hygroscopic; moisture absorption can reduce solubility.
  • Limited Solubility in Ethanol: Lower solubility of approximately 3 mg/mL.
  • Aqueous Buffers: Insoluble in water.

Troubleshooting Common Issues

Here are solutions to some potential problems researchers might encounter.

Q1: The compound does not dissolve completely in DMSO. What should I do?
  • Cause: The DMSO may have absorbed moisture from the air.
  • Solution: Use a fresh, sealed bottle of anhydrous DMSO. Gently warming the tube in a warm water bath (e.g., 37°C) can aid dissolution. Avoid vigorous vortexing to prevent introducing moisture.
Q2: My experimental results are inconsistent. Could the compound have degraded?
  • Cause: Degradation is possible due to improper storage or handling, leading to exposure to air or moisture.
  • Solution:
    • Confirm that the stock powder is stored at -20°C or below and under an inert atmosphere.
    • Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots.
    • Visually inspect the powder. Any deviation from the documented "white to off-white" color may indicate degradation.
Q3: How do I prepare a suspension for in vivo studies?
  • Recommended Protocol: Based on general research practices for similar compounds, you can use a 0.5% Carboxymethylcellulose sodium (CMC-Na) solution.
    • Add 5 mg of this compound calcium salt to 1 mL of 0.5% CMC-Na solution.
    • Mix thoroughly using a vortex mixer or sonication to obtain a homogeneous suspension with a final concentration of 5 mg/mL [3].

Key Technical Reminders for Researchers

  • Stability is Key: The requirement to store the compound under an inert atmosphere strongly suggests it is sensitive to oxidation and/or hydrolysis. Adhering to this is non-negotiable for data integrity.
  • Start with Solubility: For cell-based assays, the recommended path is to prepare a high-concentration stock in fresh, dry DMSO followed by dilution into the aqueous assay buffer.
  • Document Handling: Keep a log of when vials are opened and how many times they have undergone freeze-thaw cycles to help troubleshoot future issues.

References

Fosamprenavir-d4 calcium salt solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main solubility challenges with fosamprenavir calcium? Fosamprenavir calcium, like many modern Active Pharmaceutical Ingredients (APIs), faces poor aqueous solubility. This can lead to inadequate pharmacokinetics, low bioavailability, and a limited therapeutic effect. A significant number of new drug candidates fall into this "poorly soluble" category [1].

  • Q2: What is the most promising strategy to enhance solubility? Recent research highlights the use of Therapeutic Deep Eutectic Solvents (THEDES). This innovative formulation approach involves creating a mixture of the API with a hydrogen-bond donor, like lactic acid, which results in a liquid with a lower melting point and significantly enhanced solubility and permeability properties [1].

  • Q3: What solvents are suitable for preparing stock solutions of fosamprenavir calcium in the lab? While aqueous solubility is poor, laboratory solubility in organic solvents for research purposes has been documented for the parent compound. The table below provides a reference, though values for the specific deuterated form (d4) may vary.

Solubility Data for Fosamprenavir Calcium Salt

The following data provides a baseline for preparing stock solutions in a laboratory setting [2].

Solvent Approximate Solubility Notes
DMSO ~100 mg/mL (~160 mM) Suitable for high-concentration stock solutions. Use fresh DMSO to avoid moisture absorption.
Ethanol ~3 mg/mL A lower solubility option.
Water Insoluble Confirms the poor aqueous solubility that formulation strategies aim to overcome.

Troubleshooting Guide: Resolving Solubility Issues

Problem: Inadequate Solubility for Bioavailability Studies

Solution: Formulate a Therapeutic Deep Eutectic Solvent (THEDES) This method has been successfully applied to fosamprenavir calcium to create a formulation with enhanced properties [1].

Experimental Protocol:

  • Molar Ratio: Combine fosamprenavir calcium with lactic acid in a 1:6 molar ratio [1].
  • Mixing: Use a magnetic stirrer at 60°C for approximately 4 hours until a clear solution is formed [1].
  • Drying: Before preparation, vacuum-dry both components at 60°C for 8 hours to remove moisture [1].
  • Characterization: The resulting THEDES can be characterized using 1H NMR and FTIR spectroscopy to confirm formation and identify structural changes [1].

Expected Outcome: This THEDES formulation has demonstrated improved maximum solubility and a faster release profile of the API compared to the pure powdered API [1].

Problem: Need for Alternative Solid Forms

Solution: Explore Different Solid-State Forms While not directly applied to the d4 salt in the available literature, the strategy for the parent compound involves investigating polymorphs or amorphous solid dispersions to improve dissolution rates [3]. This is a common approach in pharmaceutical development for poorly soluble drugs [1].

Experimental Workflow for Solubility Enhancement

The following diagram illustrates the decision-making pathway and experimental steps for addressing fosamprenavir calcium salt's solubility issues.

G Start Solubility Issue with Fosamprenavir Calcium Salt SubProbe In-vitro Assay Solubility? Start->SubProbe Formulation Formulation for Enhanced Bioavailability? Start->Formulation PathA1 Use Organic Solvent (DMSO, Ethanol) SubProbe->PathA1 PathB1 Develop Therapeutic Deep Eutectic Solvent (THEDES) Formulation->PathB1 PathA2 Prepare Stock Solution PathA1->PathA2 PathA3 Proceed with Assay PathA2->PathA3 PathB2 Mix API with Lactic Acid (1:6 Molar Ratio, 60°C) PathB1->PathB2 PathB3 Characterize with NMR & FTIR PathB2->PathB3 PathB4 Test Enhanced Solubility & Release Profile PathB3->PathB4

References

Fosamprenavir-d4 peak resolution problems troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Why is Peak Resolution Critical in HPLC Analysis?

Adequate resolution between peaks is essential for accurate identification and quantification of all analytes in your sample [1]. For Fosamprenavir, this often means separating it from its specific potential impurities, such as its isomer, amino, propyl, nitro, and Amprenavir [2]. Non-baseline resolution, or co-elution, can lead to inaccurate results and variability in your data [1].

Fosamprenavir Impurity Profiling Method: A Reference

The table below summarizes a validated RP-HPLC method for Fosamprenavir and its impurities, which can serve as a robust starting point for your method development or troubleshooting [2].

Parameter Specification
Column Zobrax C18 (100 mm × 4.6 mm, 5 μm)
Mobile Phase Gradient of 0.1% OPA in water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Column Temperature 30 ± 2 °C
Diluent Water:Acetonitrile (50:50)
Retention Time of Fosamprenavir 5.3 minutes

This method achieved good resolution for all specified impurities within a 10-minute runtime [2].

HPLC Peak Resolution Troubleshooting Guide

If you are experiencing poor resolution, follow this logical troubleshooting workflow. Remember to change only one parameter at a time to properly assess its effect [1].

Start Poor Peak Resolution CP Check & Prepare Start->CP M1 Sample Prep Issues? CP->M1 M2 Mobile Phase/Column Issues? CP->M2 M3 Method Parameters Need Optimization? CP->M3 P1 ✓ Confirm diluent compatibility ✓ Ensure proper filtration ✓ Check for sample degradation M1->P1 Yes P2 ✓ Adjust mobile phase pH/organic % ✓ Change organic solvent type (MeOH, THF) ✓ Use a different C18 column ✓ Clean or replace column M2->P2 Yes P3 ✓ Lower flow rate ✓ Reduce injection volume ✓ Optimize column temperature ✓ Adjust detector settings M3->P3 Yes

Sample and System Preparation Checks

Begin troubleshooting by verifying your sample and the system's core components.

  • Sample Preparation: Ensure your sample is fully dissolved in a compatible diluent (a 50:50 water-acetonitrile mixture is recommended for Fosamprenavir) and is free of particulates through proper filtration [2] [1]. For light-sensitive analytes, use actinic vials to prevent degradation [1].
  • Mobile Phase & Column: The mobile phase composition is one of the most powerful tools for adjusting resolution [1] [3]. For Fosamprenavir, a gradient elution was crucial for eluting and resolving all impurities, unlike isocratic conditions [2].
    • Adjust Selectivity (α): Changing the type of organic solvent (e.g., from acetonitrile to methanol or tetrahydrofuran) can significantly alter peak spacing [3]. Modifying the mobile phase pH can also impact the ionization and retention of ionic/ionizable compounds [4].
    • Column Care: A degraded or contaminated column can cause peak tailing and loss of resolution. Follow the manufacturer's maintenance guidelines. If problems persist, try a column from a different batch or a C18 column from another supplier [1].
Method Parameter Optimization

If basic checks do not solve the issue, fine-tune your method parameters.

  • Flow Rate: In most cases, lowering the flow rate will narrow the peaks, improving resolution, though it will increase the analysis time [1].
  • Injection Volume: Overloading the column with too much sample (mass overload) can cause peak fronting and poor resolution. A general rule is to inject 1-2% of the total column volume for sample concentrations of 1 µg/µL [1].
  • Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can enhance column efficiency and improve resolution. However, very high temperatures may lead to sample degradation [1] [3].
  • Detector Settings: Ensure your data acquisition rate is high enough to capture your peaks accurately. A minimum of 20-40 data points across the narrowest peak of interest is recommended for optimal resolution and integration [1].

Experimental Protocol: A Step-by-Step Guide

Here is a detailed methodology based on the cited reference method for Fosamprenavir [2].

  • Instrument Setup and Mobile Phase

    • Use an HPLC system equipped with a binary pump and a PDA detector.
    • Prepare Mobile Phase A: 0.1% (v/v) orthophosphoric acid (OPA) in HPLC-grade water.
    • Prepare Mobile Phase B: HPLC-grade acetonitrile.
    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
    • Program the gradient as shown in the table below.
    • Set the detector wavelength to 264 nm.
  • Gradient Elution Program | Time (Min) | Flow (mL/min) | % Mobile Phase A (0.1% OPA) | % Mobile Phase B (Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.0 | 1.0 | 75 | 25 | | 2.0 | 1.0 | 75 | 25 | | 10.0 | 1.0 | 30 | 70 | | 12.0 | 1.0 | 30 | 70 | | 13.0 | 1.0 | 70 | 30 | | 18.0 | 1.0 | 75 | 25 |

  • Standard/Sample Preparation

    • Diluent: Use a mixture of water and acetonitrile in a 50:50 ratio.
    • Standard Solution: Accurately weigh and transfer approximately 1 mg of Fosamprenavir-d4 and each impurity standard into a 100 mL volumetric flask. Add about 50 mL of diluent, sonicate to dissolve, and make up to volume with diluent to get a ~10 ppm stock solution. Further dilute as needed for working standards.
    • Sample Solution: Prepare your sample solution in the same diluent to achieve a similar concentration.
  • System Suitability Test

    • Inject the standard solution six times.
    • Check that the %RSD of the peak areas for Fosamprenavir is ≤ 1.0%.
    • Verify that the USP tailing factor is ≤ 2.0 and that the resolution between any critical pair of peaks is ≥ 1.5.

References

Fosamprenavir-d4 analytical method transfer issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Category Question Brief Answer & Key Troubleshooting Points
Transfer Strategy What are the main approaches to method transfer? Comparative Testing is most common [1] [2]. Co-validation is for new methods at multiple sites [3] [4]. Revalidation is used for high-risk methods or different lab conditions [1] [2]. A Waiver may be possible for simple or compendial methods with justification [1] [3].
Common Challenges What are typical acceptance criteria for a method transfer? Criteria are method-specific but often include: Assay: Absolute difference between sites of 2-3% [3]. Related Substances: Recovery of 80-120% for spiked impurities [3]. Dissolution: Difference in mean results of NMT 10% (<85% dissolved) or 5% (>85% dissolved) [3].
Common Challenges Why do my results differ between laboratories? Common sources of variation include: Instrumentation (dwell volume in HPLC gradients, calibration) [5]. Mobile Phase (preparation method, on-line vs. hand-mixing) [5]. Reference Standards & Reagents (different lots or suppliers) [2]. Personnel & Technique (unwritten techniques, training gaps) [2].
Specific to Fosamprenavir What should I know about Fosamprenavir stability and analysis? Stability: Fosamprenavir is prone to degradation, and its degradation products have been characterized. Knowledge of these is crucial for method specificity [6]. Existing Methods: A robust RP-HPLC method has been published for Fosamprenavir and its potential impurities, which can serve as a reference or starting point for method transfer [7].

Troubleshooting Guide

When you encounter issues during method transfer, a systematic approach to identifying the root cause is essential. The following workflow outlines a step-by-step investigation process, from initial observation to solution implementation.

G Start Observed: Method Transfer Failure Step1 1. Verify System Suitability Start->Step1 Step2 2. Check Critical Method Parameters Step1->Step2 SubStep2 2. Check Critical Method Parameters Mobile Phase Preparation Column Temperature Gradient Dwell Volume Step2->SubStep2 Step3 3. Investigate Sample & Standards SubStep3 3. Investigate Sample & Standards Reference Standard Qualification Sample Solution Stability Spiking Recovery Step3->SubStep3 Step4 4. Isolate Instrument Variables SubStep4 4. Isolate Instrument Variables Use same column/mobile phase on both systems Compare hand-mixed vs. on-line mixed mobile phase Check flow rate accuracy and detector settings Step4->SubStep4 Step5 Identify Root Cause & Implement Solution SubStep2->Step3 SubStep3->Step4 SubStep4->Step5

Detailed Solutions & Experimental Context

Based on the troubleshooting guide, here is a deeper look into the solutions and the experimental context for analyzing Fosamprenavir.

Isolate Instrument Variables A core troubleshooting principle is the "Rule of One"—change only one variable at a time to correctly identify the source of a problem [5].

  • Gradient Dwell Volume: This is a frequent culprit in HPLC method transfer. It is the system volume from the point of solvent mixing to the column inlet. A difference in dwell volume between systems will cause a shift in retention times, especially for early-eluting peaks [5].
  • Mobile Phase Mixing: The same nominal mobile phase composition can behave differently if prepared by hand-mixing versus on-line (high-pressure) mixing due to solvent compressibility. For example, a 50:50 mixture on one system might require a 48:52 setting on another to achieve identical retention [5].
  • Experimental Check: To test this, use the same bottle of hand-mixed mobile phase and the same column on both the original and receiving laboratory's instruments. If retention differences persist, investigate flow-rate accuracy and column temperature calibration (retention changes ~2% per °C in reversed-phase HPLC) [5].

Reference Experimental Protocol for Fosamprenavir While a specific protocol for the deuterated form (Fosamprenavir-d4) was not located, the following validated method for Fosamprenavir and its impurities provides an excellent foundation. This compound is used as a tracer or internal standard, so this method is highly relevant for ensuring the analytical system is qualified for the parent compound [8] [7].

  • Objective: To develop a reliable RP-HPLC method for the simultaneous analysis of Fosamprenavir and its potential impurities (Isomer, Amino, Propyl, Nitro, and Amprenavir) [7].

  • Materials:

    • API: Fosamprenavir and its impurities (Amino, Propyl, Isomer, Nitro, Amprenavir) [7].
    • HPLC System: WATERS HPLC with PDA detector and Empower-2 software [7].
    • Column: Zobrax C18 (100 x 4.6 mm, 5µm) [7].
    • Mobile Phase: Gradient of 0.1% v/v Orthophosphoric Acid (OPA) in water and Acetonitrile [7]. See the table below for the detailed gradient program.
    • Detection: 264 nm [7].
    • Flow Rate: 1.0 mL/min [7].
    • Column Temperature: 30°C [7].
    • Diluent: Water:Acetonitrile (50:50) [7].
  • Detailed Gradient Table [7]: | Time (Minutes) | Flow (mL/min) | 0.1% OPA (%) | Acetonitrile (%) | | :--- | :--- | :--- | :--- | | 1.0 | 1.0 | 75 | 25 | | 2.0 | 1.0 | 75 | 25 | | 10.0 | 1.0 | 30 | 70 | | 12.0 | 1.0 | 30 | 70 | | 13.0 | 1.0 | 70 | 30 | | 18.0 | 1.0 | 75 | 25 |

  • Method Validation Context: This method was validated per ICH Q2(R1) guidelines. Key results include [7]:

    • Linearity: R² = 0.999 for Fosamprenavir and all stated impurities.
    • Precision: %RSD for peak areas ranged from 0.5 to 1.7.
    • Accuracy: Recovery was between 90.9% and 104.3%.
    • Specificity: All analytes were well-separated. Fosamprenavir was eluted at ~5.3 minutes, with impurities eluting between 2.3 and 8.6 minutes.

Key Takeaways for Success

To ensure a smooth analytical method transfer for complex molecules like Fosamprenavir, focus on these core principles:

  • Prioritize Knowledge Transfer: The single most important factor is often clear communication and the transfer of tacit knowledge from the sending to the receiving unit. This includes sharing validation reports, known method quirks, and critical parameters [3] [2].
  • Develop a Robust Protocol First: A detailed, pre-approved transfer protocol is non-negotiable. It must define objectives, responsibilities, experimental design, and, most critically, pre-defined, statistically justified acceptance criteria [1] [9].
  • Plan for Instrument Differences: Assume there will be minor differences between HPLC systems. During method development, perform robustness testing (e.g., varying temperature, mobile phase composition ±2%) to create a method that is more forgiving of small variations during transfer [5].

References

Fosamprenavir-d4 calcium salt purity verification methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Methods for Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of Fosamprenavir and quantifying its impurities. The following table summarizes two validated stability-indicating methods.

Method Attribute Method 1: Stability-Indicating Assay [1] Method 2: Impurity Profiling [2]
Purpose Quantitative determination and stability testing Specific analysis of potential impurities
Column YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 μm) Zobrax C18 (100 mm × 4.6 mm, 5 μm)

| Mobile Phase | 0.05 M Potassium phosphate buffer (pH 6.8) : Acetonitrile (60:40, v/v) | A: 0.1% orthophosphoric acid in water B: Acetonitrile (Gradient elution) | | Flow Rate | 0.8 mL/min | 1.0 mL/min | | Detection Wavelength | 265 nm | 264 nm | | Column Temperature | 40 °C | 30 °C | | Runtime | Information not specified in abstract | 10 minutes | | Key Validation Results | Specificity (peak homogeneity), Linearity (R² >0.999), Precision, Accuracy, Robustness | Specificity, Linearity (R² = 0.999), Precision (%RSD 0.5-1.7), Accuracy (%Recovery 90.9-104.3) |

Experimental Protocols for HPLC Analysis

Here are detailed methodologies based on the search results, which you can adapt for verifying Fosamprenavir-d4 calcium salt purity.

Sample and Standard Solution Preparation [2]
  • Standard Solution: Accurately weigh and transfer approximately 1 mg of this compound calcium salt standard into a 100 mL volumetric flask. Add about 50 mL of a diluent (water and acetonitrile in a 1:1 ratio), sonicate to dissolve, and finally make up to the volume with the same diluent. This gives a stock solution of about 10 ppm. Further dilute this solution as needed to obtain working standards.
  • Sample Solution: Prepare the test sample of this compound calcium salt following the same procedure as the standard solution.
System Suitability Test [2]

Before analysis, inject the standard solution a minimum of six times to ensure the HPLC system is performing adequately. The method is considered suitable if the calculated parameters meet the following typical criteria:

  • Precision: The %RSD of the peak areas for Fosamprenavir from the replicate injections should be ≤ 2.0%.
  • Peak Shape: The tailing factor for the Fosamprenavir peak should be within acceptable limits (e.g., ≤ 2.0).
  • Theoretical Plates: The number of theoretical plates for the Fosamprenavir peak should be above a specified minimum, indicating good column efficiency.
Forced Degradation Studies (Stability Testing) [1]

To prove the method's specificity and the stability-indicating property, stress the Fosamprenavir calcium drug substance under various conditions:

  • Acid/Base Hydrolysis: Treat with acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) at room temperature.
  • Oxidative Stress: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide).
  • Other Stressors: Expose the sample to heat, light, and high humidity.
  • Analysis: After stress, analyze the samples. The method is considered stability-indicating if there is clear separation between the main Fosamprenavir peak and all degradation product peaks, and if it demonstrates peak purity for the main analyte.

The workflow below outlines the core steps for conducting a forced degradation study.

Start Start Prepare Fosamprenavir Solution Prepare Fosamprenavir Solution Start->Prepare Fosamprenavir Solution Stress Sample Stress Sample Analyze by HPLC Analyze by HPLC Stress Sample->Analyze by HPLC Data Review Data Review Analyze by HPLC->Data Review Method is Stability-Indicating Method is Stability-Indicating Data Review->Method is Stability-Indicating Peak purity & good separation Optimize HPLC Method Optimize HPLC Method Data Review->Optimize HPLC Method Co-elution or poor separation Prepare Fosamprenavir Solution->Stress Sample Optimize HPLC Method->Stress Sample

Key Considerations for Purity Verification

  • Primary Use of Deuterated Form: this compound calcium salt is typically used as an internal standard in bioanalytical methods (e.g., LC-MS) for quantifying the non-deuterated drug in biological matrices [3] [4]. The HPLC methods described here are crucial for verifying the purity of this internal standard itself before use.
  • Supplementary Techniques: While HPLC is primary, other techniques can support purity verification. Patents indicate the use of Powder X-Ray Diffraction (PXRD) to confirm the correct crystalline form and Differential Scanning Calorimetry (DSC) to determine melting point (reported range for the deuterated salt is 282-284°C) [5] [6] [4].
  • Handling and Storage: this compound calcium salt is typically supplied as an off-white solid and should be stored refrigerated (2-8°C) under an inert atmosphere to maintain stability [3] [4].

References

Established HPLC Method for Fosamprenavir and Impurities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated per ICH guidelines, which can be adapted for analyzing Fosamprenavir-d4 and its potential degradation products [1].

Parameter Specification
Analytical Column Zobrax C18 (100 × 4.6 mm, 5 μm)
Mobile Phase Gradient of 0.1% v/v Orthophosphoric Acid (OPA) in Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Column Temperature 30 ± 2 °C
Injection Volume As per system suitability (e.g., 10-20 µL)
Run Time 10 minutes
Diluent Water:Acetonitrile (50:50 v/v)

Key Impurities and their Retention Times (for non-deuterated Fosamprenavir) [1]:

  • Amino Impurity: 2.3 min
  • Propyl Impurity: 4.3 min
  • Isomer Impurity: 4.7 min
  • Fosamprenavir: 5.3 min
  • Nitro Impurity: 8.1 min
  • Amprenavir Impurity: 8.6 min

Experimental Protocol for Method Adaptation

You can adapt the established method for this compound with the following workflow.

Start Start Method Adaptation A Prepare Standard Solutions • this compound API • Known/Expected Impurities Start->A B Perform System Suitability Test A->B C Inject Standard Solution and Record Chromatogram B->C D Identify this compound Peak and Resolution C->D E Perform Forced Degradation (Heat, Light, Acid, Base, Oxidation) D->E F Analyze Degradation Samples for New/Unknown Peaks E->F G Characterize Unknowns using LC-ESI-MS/MS F->G End Method Finalized G->End

Detailed Steps:

  • Solution Preparation:

    • Standard Solution: Accurately weigh and transfer about 1 mg of this compound working standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to get a primary solution of ~10 ppm. Further dilute 0.1 mL of this to 1 mL with diluent to achieve a ~1 ppm standard solution [1].
    • Sample Solution: Prepare the this compound test sample at a similar concentration (e.g., 1 ppm) using the same diluent [1].
  • Chromatographic Procedure:

    • Set up the HPLC system according to the parameters in the table above.
    • Use the gradient program for the mobile phase [1]:
      • 0-1 min: 25% Acetonitrile
      • 1-2 min: Hold at 25% Acetonitrile
      • 2-10 min: Ramp to 70% Acetonitrile
      • 10-12 min: Hold at 70% Acetonitrile
      • 12-13 min: Return to 25% Acetonitrile
      • 13-18 min: Re-equilibrate at 25% Acetonitrile
    • Inject the standard and sample solutions.
  • Forced Degradation Studies:

    • Stress the this compound API under various conditions (acid, base, oxidation, thermal, photolytic) to generate degradation products.
    • Analyze the stressed samples using the developed HPLC method to observe the formation of new peaks, which are potential degradation products.
  • Characterization of Degradants:

    • For definitive identification, couple the HPLC method with LC-ESI-MS/MS.
    • A reported method uses a C18 column with an isocratic mobile phase of methanol, 0.1%v/v formic acid, and acetonitrile (60:10:30 V/V) at a 0.70 mL/min flow rate [2].
    • Monitor the parent and product ions for this compound. The deuterated and non-deuterated forms will have different mass-to-charge ratios (m/z), allowing for distinction [3] [2].

Frequently Asked Questions (FAQs)

Q1: The resolution between my deuterated API and its potential impurities is poor. How can I improve it?

  • A: Fine-tuning the gradient program of the mobile phase is the most effective approach. You can adjust the rate at which the proportion of acetonitrile increases to better separate closely eluting peaks [1]. Additionally, ensure the column temperature is maintained at 30°C and consider using a column from a different manufacturer, as the C18 ligand chemistry can vary.

Q2: I've detected an unknown degradation product. What is the next step to identify it?

  • A: The recommended next step is to use LC-ESI-MS/MS. This technique will provide the molecular weight of the unknown compound (from the parent ion) and structural information through fragmentation patterns (from the product ion scan). Comparing this data with the known structure of this compound and its likely degradation pathways will facilitate identification [2].

Q3: Where can I source certified impurity standards for this compound?

  • A: Several pharmaceutical standard suppliers offer Fosamprenavir and its related impurities. You may find suppliers that offer the deuterated form (this compound) or its key impurities, which are crucial for method development and positive identification [3] [4]. Always request a comprehensive Certificate of Analysis (CoA) that includes characterization data.

Q4: How should I prepare and store my standard and sample solutions to prevent degradation?

  • A: Use the specified diluent (Water:Acetonitrile, 50:50 v/v) for preparation [1]. For short-term storage (a few hours), keeping the solutions at room temperature in auto-sampler vials is typically sufficient. For longer-term storage, it is advisable to keep the solutions in a refrigerator at 2-8°C [4]. Always perform a visual inspection for any precipitation or cloudiness before injection.

Key Considerations for Your Research

  • Deuteration Effect: Be aware that the deuterium atoms in this compound can cause a slight but measurable change in retention time compared to non-deuterated Fosamprenavir due to the isotope effect. This may cause the deuterated compound and its degradants to elute slightly earlier on the HPLC column [3].
  • Method Validation: Once you have adapted and optimized the method for this compound, it should be validated for specificity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines to ensure it is fit for its intended purpose [1] [5].

References

Fosamprenavir-d4 calcium salt stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Solubility Data

Understanding the compound's solubility is a fundamental first step in stock solution preparation. The data below, primarily from supplier documentation, summarizes key properties [1] [2].

Property Details
Molecular Formula C₂₅H₃₄CaN₃O₉PS [1] [2]
Molecular Weight 623.67 g/mol [1]
Form White to Off-White Solid [2]
Melting Point 282-284 °C [2]
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere [2]

Table 2: Solubility Data for Fosamprenavir-d4 Calcium Salt

Solvent Solubility
DMSO 100 mg/mL (160.34 mM) [1]
Ethanol 3 mg/mL [1]
Water Insoluble [1]
Aqueous Acid Soluble [2]
Methanol Soluble [2]

> Important Note on Solubility: The supplier Selleckchem notes that "Moisture-absorbing DMSO reduces solubility," and advises users to "use fresh DMSO" to achieve the stated concentration [1].

Workflow for Preparing Stock Solutions

Based on the solubility data, here is a general workflow for preparing stock solutions. You will need to adapt and optimize these steps based on your specific experimental requirements.

G Start Start: Weigh Compound A1 Select Solvent Based on Desired Application Start->A1 A2 High Concentration > 3 mg/mL A1->A2 A3 Lower Concentration or In Vivo Studies A1->A3 B1 Use Fresh, Anhydrous DMSO A2->B1 B2 Use Ethanol A3->B2 C1 Add solvent in small portions B1->C1 B2->C1 C2 Vortex, sonicate, or warm in water bath C1->C2 D Confirm a clear solution is obtained C2->D End Aliquot and Store at -20°C Under Inert Atmosphere D->End

Frequently Asked Questions & Troubleshooting

Q1: My compound won't fully dissolve in DMSO, even at the reported 100 mg/mL concentration. What should I do?

  • Cause: The most common cause is absorbed moisture in the DMSO, which the supplier explicitly warns against [1]. The compound may also require more vigorous mixing.
  • Solution:
    • Use a fresh, sealed bottle of anhydrous DMSO.
    • Allow the compound vial to reach room temperature before opening to prevent condensation.
    • Use physical methods to aid dissolution: vortex mixing, brief sonication, or warming in a water bath at 37-40°C [1].
    • Add the solvent in small portions while mixing, rather than all at once.

Q2: I need to create a homogeneous suspension for an in vivo study. How can I do this?

  • Solution: One documented method is to use a carrier like CMC-Na (Carboxymethyl cellulose sodium salt).
    • Protocol: "Add 5 mg of this product to 1 ml of CMC-Na solution, mix evenly to obtain a homogeneous suspension with a final concentration of 5 mg/ml" [1].
    • Ensure the suspension is mixed thoroughly before each administration to maintain homogeneity.

Q3: How should I store my stock solutions to ensure stability?

  • Solution: The compound is hygroscopic and requires careful storage.
    • Store the powder at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air [2].
    • For stock solutions, aliquot into small, airtight vials and store at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Q4: What is the difference between Fosamprenavir Calcium Salt and the this compound Calcium Salt mentioned here?

  • Answer: this compound is a deuterated analog (specifically, a deuterium-labeled version) of the prodrug Fosamprenavir [2]. It is commonly used as an internal standard in bioanalytical methods (e.g., LC-MS/MS) for quantifying the drug and its metabolites in biological samples due to its nearly identical chemical properties with a slight mass difference.

References

Fosamprenavir-d4 sensitivity improvement mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Fosamprenavir in Analytical Methods

The search results indicate that fosamprenavir and its active metabolite, amprenavir, are targets for analysis in complex biological samples. Here are the key methodological details from the literature:

  • A Recent Multi-Analyte LC-MS/MS Method: A 2025 study details a method for simultaneously quantifying several antiretrovirals, including fostemsavir (a different drug from fosamprenavir) and its active metabolite, temsavir [1]. In this method, Amprenavir-d4 was used as a single internal standard for all analytes, selected for its partial structural similarity to the drugs being tested. The chromatographic conditions are summarized below [1].
Parameter Specification
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Column Kinetex C18 (100 x 3.0 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Sample Volume 100 µL of human plasma
Extraction Method Commercial liquid-liquid extraction kit
  • An Older HPLC Method for Amprenavir: An earlier study developed a sensitive liquid chromatographic assay with fluorescence detection for amprenavir (the active form of fosamprenavir) in plasma, CSF, and semen [2]. This method used a simple liquid-liquid extraction with chloroform and achieved a lower limit of quantification (LLOQ) of 1 ng/mL in plasma with a 50 µL sample volume [2].

  • A Robust RP-HPLC for Impurity Profiling: A 2025 study focused on quantifying fosamprenavir and its potential impurities in pharmaceutical substances using RP-HPLC with a UV detector [3]. While not a mass spectrometry method, it provides insight into the compound's behavior. The method used a Zobrax C18 column with a gradient elution of 0.1% orthophosphoric acid in water and acetonitrile, achieving good separation of fosamprenavir from its impurities within a 10-minute runtime [3].

Potential Pathways for Sensitivity Optimization

Since a direct guide for Fosamprenavir-d4 is unavailable, you can build on general principles and the information above. The following workflow diagrams logical steps for improving MS sensitivity which you can adapt for your specific needs.

fosamprenavir_optimization Start Start: Low Sensitivity of This compound SamplePrep Sample Preparation - Evaluate extraction efficiency - Test alternative solvents - Minimize matrix effects Start->SamplePrep LCMS LC-MS/MS Parameters - Optimize ion source/gas settings - Fine-tune compound-specific MRM transitions - Confirm chromatographic separation SamplePrep->LCMS InternalStd Internal Standard Check - Verify purity of this compound - Rule out degradation - Confirm isotopic enrichment LCMS->InternalStd Data Re-evaluate Sensitivity (LOQ, S/N Ratio) InternalStd->Data Data->SamplePrep Needs improvement Success Sensitivity Goal Achieved Data->Success

Figure 1. A logical workflow for troubleshooting this compound sensitivity in LC-MS/MS

Key optimization areas to investigate include:

  • Sample Preparation: The cited methods used liquid-liquid extraction [1] [2]. You could compare the efficiency of this technique versus solid-phase extraction (SPE) or protein precipitation for your specific sample matrix to improve recovery and reduce suppression.
  • Ionization Efficiency: In the mass spectrometer, carefully optimize parameters for the ionization of fosamprenavir. Key settings include the ion source temperature, desolvation gas flow, and capillary voltage. Using the pure this compound standard, direct infusion can help find the optimal values for its specific structure.
  • Chromatographic Separation: As shown in the table, using a C18 column with a formic acid/acetonitrile gradient is a common and effective approach [1]. Ensuring a sharp, well-resolved peak for this compound will significantly enhance the signal-to-noise ratio.

Critical Considerations for Your Experiment

  • Distinction from Fostemsavir: Be aware that fostemsavir is a different antiretroviral drug (an attachment inhibitor) that is metabolized to temsavir [4] [1]. Do not confuse it with fosamprenavir (a protease inhibitor prodrug metabolized to amprenavir) [5].
  • Internal Standard Purity: The use of Amprenavir-d4 in a published method suggests that a deuterated version of the parent drug (amprenavir) can be a suitable internal standard for this class of molecules [1]. If you are using this compound, ensure its chemical and isotopic purity, as any degradation or contamination will directly impact data quality and sensitivity.

References

Fosamprenavir-d4 cross-validation with other internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Protocol and Internal Standard Usage

The most pertinent information comes from a study that developed and validated a UPLC-MS/MS method for the simultaneous quantification of 16 antiviral drugs, including fosamprenavir (the active metabolite of fosamprenavir) [1].

  • Internal Standard Used: The method used efavirenz-d4 as the internal standard for the analysis of all analytes, including fosamprenavir [1].
  • Sample Preparation: The protocol used a combination of methanol protein precipitation and solid-phase extraction (SPE). Specifically, 100 µL of human plasma was protein-precipitated with 400 µL of methanol. After centrifugation, the supernatant was diluted with water and passed through an Oasis MCX SPE cartridge for further purification and concentration [1].
  • Chromatography and Detection: Separation was achieved using UPLC with an Acquity UPLC HSS T3 column. Detection was performed with a tandem mass spectrometer (Xevo TQ MS, Waters) using electrospray ionization in positive mode for most drugs, including fosamprenavir [1].
  • Validation Results: The method was fully validated. For fosamprenavir, the reported intra-day precision was 5.8%, and the inter-day precision was 8.7%. The accuracy ranged from 105% to 109%, demonstrating reliable performance with efavirenz-d4 as the internal standard [1].

This table summarizes the key analytical parameters from the study:

Parameter Detail
Analytes Fosamprenavir, 14 other ARVs, & boceprevir
Internal Standard Efavirenz-d4
Sample Volume 100 µL human plasma
Extraction Method Methanol precipitation + Oasis MCX SPE
Analytical Technique UPLC-MS/MS
Reported Precision Intra-day: 5.8%; Inter-day: 8.7%
Reported Accuracy 105% - 109%

Experimental Workflow Diagram

The following diagram visualizes the UPLC-MS/MS analytical workflow described in the study for quantifying fosamprenavir using efavirenz-d4 as the internal standard [1]:

UPLC-MS/MS Analysis Workflow start Start: Human Plasma Sample is_add Add Internal Standard (Efavirenz-d4) start->is_add precip Protein Precipitation with Methanol is_add->precip spe Solid-Phase Extraction (Oasis MCX Cartridge) precip->spe uplc UPLC Separation (HSS T3 Column) spe->uplc ms MS/MS Detection (ESI+ Mode) uplc->ms end Quantitative Analysis of Fosamprenavir ms->end

Guidance for Further Research

The absence of a published direct comparison with fosamprenavir-d4 presents an opportunity for your research.

  • Focus Your Literature Search: You may find more specific methodological data by searching for the full text of the cited paper [1] or by looking into application notes and method documentation from Waters Corporation (the manufacturer of the Acquity UPLC and Xevo TQ MS systems used in the study).
  • Consider a Comparative Study: The current literature gap you've identified suggests that designing and publishing a systematic comparison of this compound against other stable isotope-labeled internal standards (like efavirenz-d4) would be a valuable contribution to the field. Such a study would directly address your need for a cross-validation guide.

References

Fosamprenavir-d4 calcium salt purity certification analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Fosamprenavir Calcium

The table below summarizes the key analytical techniques identified for characterizing Fosamprenavir Calcium, which are directly relevant for purity analysis [1] [2].

Technique Application in Purity Analysis
Powder X-Ray Diffraction (PXRD) Determines crystalline form and phase purity by providing a unique fingerprint for the crystal structure [1].
Thermal Analysis (TGA/DSC) Assesses thermal stability, detects solvates/hydrates, and measures melting point (282-284°C) using Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) [1] [2].
Spectroscopy (FTIR) Identifies functional groups and confirms molecular structure via Fourier Transform Infrared spectroscopy [1].
High-Performance Liquid Chromatography (HPLC) Quantifies purity, identifies impurities, and is often coupled with tandem mass spectrometry (MS) for detection [3].

Experimental Workflow for Purity Analysis

For a comprehensive purity analysis, you would typically follow a multi-technique approach. The diagram below outlines a logical workflow based on standard laboratory practices.

Start Sample of Fosamprenavir Calcium A Identity Confirmation (Fourier Transform Infrared - FTIR) Start->A B Purity & Impurity Profiling (High-Performance Liquid Chromatography - HPLC) A->B C Structural & Crystalline Analysis (Powder X-Ray Diffraction - PXRD) B->C D Thermal Property Analysis (Thermal Gravimetry - TGA & DSC) C->D End Comprehensive Purity Assessment D->End

Commercial Source Specifications

Several chemical suppliers provide Fosamprenavir Calcium for research, with the following specifications:

  • Purity: Suppliers like MedChemExpress and Selleckchem offer the compound with purities of 99.88% and 98.30%, respectively, as determined by HPLC [4] [5].
  • Appearance: The physical form is typically described as a white to off-white solid powder [5] [2].
  • Storage: Recommendations are to desiccate at -20°C to maintain stability [6] [5].

Key Considerations for Your Analysis

When planning your analysis of Fosamprenavir-d4 calcium salt, keep the following points in mind:

  • Focus on the Deuterated Form: The search results do not contain specific data on This compound. The methodologies for the non-deuterated compound are a starting point, but you will need to verify and adapt them for the deuterated analog.
  • Certification is Supplier-Dependent: A formal "purity certification" is typically a document provided by the manufacturer of the specific batch you purchase. You would need to request this directly from the supplier of this compound calcium salt.
  • Critical Technique for Deuterated Compounds: Mass Spectrometry (MS) is absolutely crucial for confirming the presence and extent of deuteration. While the search results mention HPLC-MS/MS for pharmacokinetic studies [3], you would require MS to ensure the deuterated atoms are incorporated correctly and to check for isotopic purity.

References

Fosamprenavir-d4 method comparison LC-MS vs HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC vs. LC-MS at a Glance

The table below summarizes the core characteristics of HPLC and LC-MS techniques based on the information gathered.

Feature HPLC (with UV Detection) LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Detection Principle Ultraviolet (UV) light absorption [1] [2] [3] Mass-to-charge ratio (m/z) of ionized analytes [4] [5] [6]
Primary Use Case Quality control of bulk drug substance and formulations; analysis of major components and known impurities [1] [2]. Bioanalysis (e.g., drug levels in plasma); metabolite identification; trace-level quantification [4] [5].
Typical Sensitivity µg/mL to ng/mL range [1] ng/mL to pg/mL range (much higher sensitivity) [4] [6]
Selectivity/Specificity High for well-resolved, UV-absorbing compounds. Relies on chromatographic separation [1] [3]. Very high. Selects for specific mass transitions, easily distinguishing the analyte from co-eluting substances [4] [5].
Analysis Cost & Accessibility Lower cost, more widely available equipment [7] [2]. Higher cost, requires specialized equipment and expertise [7] [4].
Key Limitation Less effective for compounds without a UV chromophore or for detecting unknown impurities. Cannot provide structural confirmation [7]. Susceptible to matrix effects (ion suppression/enhancement) that can impact accuracy [4] [5].

Detailed Experimental Protocols

The following workflows illustrate generalized experimental procedures for method development in HPLC and LC-MS, reflecting common practices in the search results.

HPLC-UV Method Development (e.g., for Fosamprenavir Impurities)

This workflow is adapted from a study that developed a method for Fosamprenavir and its potential impurities [1].

hplc_workflow Start Method Development Start Column Select HPLC Column (e.g., C18, 100-250 mm length) Start->Column MobilePhase Optimize Mobile Phase - Buffer (e.g., 0.1% OPA) - Organic Modifier (e.g., Acetonitrile) - Gradient/Isocratic Mode Column->MobilePhase Detection Set Detection UV Detector (e.g., 264 nm) MobilePhase->Detection SamplePrep Sample Preparation Dissolve in diluent (e.g., Water:ACN 1:1) Sonication and filtration Detection->SamplePrep Validation Method Validation (Specificity, Linearity, Precision, Accuracy, LOD/LOQ) Analysis Chromatographic Analysis Inject sample, run gradient, record retention times and peak areas SamplePrep->Analysis Analysis->Validation

Key Steps Explained:

  • Chromatographic Conditions [1]:

    • Column: A Zobrax C18 column (100 x 4.6 mm, 5 µm) was used.
    • Mobile Phase: A gradient elution with 0.1% (v/v) orthophosphoric acid in water and acetonitrile was employed to achieve separation of Fosamprenavir from its impurities within 10 minutes.
    • Detection: A Photodiode Array (PDA) detector was set at 264 nm.
    • Temperature: The column compartment was maintained at 30°C.
  • Sample Preparation [1]:

    • The drug substance or formulation is dissolved in a diluent, typically a 1:1 mixture of water and acetonitrile.
    • The solution is sonicated to ensure complete dissolution and then filtered before injection.
  • Method Validation [1] [2]: The developed method is rigorously tested for parameters including:

    • Specificity: Confirming that the main peak is pure and well-separated from impurities and degradation products.
    • Linearity: Demonstrating a linear response (e.g., R² > 0.999) over a defined concentration range.
    • Precision: Achieving low relative standard deviation (%RSD) in repeated injections.
    • Accuracy: Obtaining good percent recovery (e.g., 90-105%) from spiked samples.
    • Sensitivity: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
LC-MS/MS Method Development (e.g., for Antiretrovirals in Plasma)

This workflow synthesizes common elements from LC-MS methods used for antiretroviral analysis in biological matrices [4] [6].

lcms_workflow Start Method Development Start MS_Params Optimize MS Parameters - Ion Source (e.g., ESI) - Polarity Mode (+/-) - MRM Transitions - Collision Energy Start->MS_Params LC_Separation Optimize LC Separation - Column (e.g., C18) - Mobile Phase (e.g., Water/ACN + 0.1% Formic Acid) MS_Params->LC_Separation SamplePrep Complex Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction (SPE) LC_Separation->SamplePrep Analysis LC-MS/MS Analysis Inject sample, acquire MRM data for analyte and Internal Standard SamplePrep->Analysis DataProcessing Data Processing Quantify based on peak area ratio (analyte / internal standard) Analysis->DataProcessing Validation Bioanalytical Method Validation (Selectivity, Matrix Effects, LLOQ, Carry-over) DataProcessing->Validation

Key Steps Explained:

  • Mass Spectrometry Optimization [4] [5]:

    • Ionization: An Electrospray Ionization (ESI) source is commonly used.
    • Mode: The polarity (positive or negative) is selected based on the analyte's properties.
    • Detection: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is detected. This provides high selectivity.
  • Chromatography & Mobile Phase [4]:

    • Mobile Phase: Simple combinations like water and acetonitrile, each modified with 0.1% formic acid, are typical to promote ionization and sharp peaks.
  • Sample Preparation [4] [6]:

    • Biological samples like plasma require extensive cleanup. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are used to remove interfering matrix components and pre-concentrate the analyte.
  • Use of Internal Standard (IS): A stable isotope-labeled internal standard like Fosamprenavir-d4 is ideal [4]. It corrects for variability in sample preparation and ionization efficiency, significantly improving accuracy and precision.

  • Bioanalytical Validation [4] [6]: Methods are validated per guidelines (e.g., FDA, EMA) with additional tests for:

    • Matrix Effects: Assessing whether co-eluting substances from the sample matrix suppress or enhance the analyte's signal.
    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
    • Carry-over: Ensuring that a sample does not contaminate the subsequent one.

Key Considerations for Method Selection

When deciding between HPLC and LC-MS for your analysis, consider these points derived from the search results:

  • Analyte and Matrix: For relatively pure samples (e.g., pharmaceutical formulations) with high analyte concentration, HPLC-UV is often sufficient and more cost-effective [1] [2]. For complex biological matrices (e.g., plasma, serum) or when analyzing multiple drugs and metabolites simultaneously, LC-MS/MS is the preferred technique due to its superior selectivity and sensitivity [4].
  • Required Information: HPLC-UV identifies compounds based on retention time, while LC-MS/MS provides structural information based on molecular mass and fragmentation pattern [5]. This makes LC-MS/MS indispensable for metabolite identification and confirmation.
  • Throughput and Cost: HPLC systems are generally less expensive to purchase, maintain, and operate. LC-MS/MS systems have higher throughput capabilities for complex assays but come with a significantly higher total cost of ownership [7] [4].

References

Fosamprenavir-d4 Recovery Rate and Method Validation Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key validation parameters for Fosamprenavir-d4 from a developed LC-ESI-MS/MS method [1].

Validation Parameter Result / Value for this compound
Analytical Technique LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry)
Internal Standard This compound (Deuterated standard, 4 mass units heavier than Fosamprenavir)
Detection (MRM) m/z 590.0 → 61.0
Recovery Rate 89.65% to 95.61% (across HQC, MQC, and LQC levels)
Linear Range 4.0 - 1600.0 ng/mL (for Fosamprenavir)
Precision (% RSD) < 6.30% (for both intra-day and inter-day assays)

Detailed Experimental Protocol for Recovery Validation

The recovery rate for this compound was established using the following methodology [1]:

  • Sample Preparation: Liquid-liquid extraction was performed using ethyl acetate as the solvent to separate the analyte from the human plasma matrix.
  • Chromatography:
    • Column: Zorbax analytical C18-column (3.5 μm; 50 × 4.6 mm).
    • Mobile Phase: Isocratic system using a mixture of methanol, 0.1%v/v formic acid, and acetonitrile (60:10:30 V/V).
    • Flow Rate: 0.70 mL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) was used to track the specific transition of the internal standard this compound from a precursor ion at m/z 590.0 to a product ion at m/z 61.0.
  • Recovery Calculation: The recovery was determined by comparing the analytical response of the extracted samples with post-extraction spiked samples, confirming the efficiency of the extraction process for the internal standard.

The experimental workflow for this validation study is outlined below.

workflow Bioanalytical Method Workflow start Start: Human Plasma Sample prep Sample Preparation Liquid-Liquid Extraction with Ethyl Acetate start->prep chrom Chromatographic Separation Zorbax C18 Column Isocratic Mobile Phase prep->chrom ms Mass Spectrometry Analysis LC-ESI-MS/MS MRM: m/z 590.0 → 61.0 chrom->ms calc Data Analysis Calculate Recovery & Precision ms->calc end Method Validation Outcome calc->end

A Guide to Finding Comparative Data

The lack of head-to-head comparison studies is common for specialized internal standards like this compound. To further your research, consider these approaches:

  • Search Methodological Papers: Look for scientific articles that develop or compare bioanalytical methods for Fosamprenavir. These studies sometimes compare different sample preparation techniques (e.g., liquid-liquid extraction vs. solid-phase extraction), which can indirectly highlight the performance of different internal standards.
  • Consult Regulatory Submissions: If available, access bioanalytical study reports submitted to regulatory authorities like the FDA or EMA. These documents contain comprehensive validation data.
  • Explore Vendor Databases: Check the websites of chemical vendors that supply deuterated internal standards (e.g., Cayman Chemical, Toronto Research Chemicals). They often provide certificates of analysis with basic spectroscopic data.

References

Fosamprenavir-d4 calcium salt reference standard qualification

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Fosamprenavir-d4 Calcium Salt

The table below summarizes the key specifications for this compound calcium salt that are available from commercial chemical suppliers:

Parameter Specification / Value
Product Name This compound Calcium Salt [1] [2]
Synonyms GW-433908G-d4; Lexiva-d4; Telzir-d4 [1] [2]
Chemical Formula C25H30D4CaN3O9PS [1]
Molecular Weight 627.69 g/mol [1]
Appearance White to Off-White Solid [1] [2]
Purity 95% [2] to 98% [1]
Storage Conditions 2-8°C, Refrigerator, Under inert atmosphere [1] / Hygroscopic, -20°C Freezer, Under Inert Atmosphere [2]
Reported Solubility Aqueous Acid, Methanol [2]
Application HIV protease inhibitor; water-soluble prodrug of amprenavir. Used as a pharmaceutical standard and stable isotope-labeled compound. [1] [2]

Methodologies for Reference Standard Qualification

For a reference standard, qualification is a rigorous process to establish its identity, purity, and stability. The following table outlines the core experiments required, though specific protocols and acceptance criteria are defined by the user's internal quality standards or regulatory guidelines.

Test Parameter Standard Experimental Protocols & Purpose Supporting Data from Search

| Identity Confirmation | Mass Spectrometry (MS): Confirms molecular weight and structure. The deuterated standard should show a 4 Da mass shift from the non-deuterated compound. Fourier Transform Infrared (FTIR): Verifies functional groups. NMR Spectroscopy: Provides structural confirmation. | Molecular weight confirmed as 627.69 [1]. | | Purity Assay | High-Performance Liquid Chromatography (HPLC): Primary method for determining chromatographic purity. Related Substances Method: Separates and quantifies impurities and degradation products. | Purity listed as 95%-98% by suppliers [1] [2]. | | Water Content | Karl Fischer (KF) Titration: Precisely measures water content, critical for hygroscopic compounds. | The compound is noted to be hygroscopic, making this test essential [2]. | | Structural Analysis | Powder X-Ray Diffraction (PXRD): Determines the crystalline form and polymorphism. Differential Scanning Calorimetry (DSC): Measures melting point and thermal behavior. | For the non-deuterated form (Fosamprenavir Calcium), a melting point of 282-284°C is reported [3] [2]. |

The experimental workflow for qualifying a reference standard like this compound calcium salt generally follows a logical sequence to ensure each parameter is confirmed before proceeding to the next. The diagram below illustrates this typical pathway.

G Start Start: Receive Candidate Standard ID1 Identity Test 1: Mass Spectrometry (MS) Start->ID1 ID2 Identity Test 2: NMR Spectroscopy ID1->ID2 ID3 Identity Test 3: FTIR Spectroscopy ID2->ID3 Purity Purity & Impurities: HPLC Analysis ID3->Purity Water Water Content: Karl Fischer Titration Purity->Water Physio Physicochemical Props: DSC & PXRD Water->Physio Assign Assign Final Value Physio->Assign Release Release as Qualified Standard Assign->Release

A Path Forward for Your Comparison Guide

Since a pre-made guide is unavailable, you can construct your own objective comparison by taking these steps:

  • Obtain Certificate of Analysis (CoA): Directly request the CoA from suppliers of this compound calcium salt (e.g., PharmAffiliates, Chemsky, Cato Research Chemicals) [1] [2]. The CoA is the definitive document containing lot-specific data on identity, purity, and impurities.
  • Reference Official Monographs: Consult the official monograph for the non-deuterated Fosamprenavir Calcium in a recognized pharmacopeia (e.g., USP). While not for the -d4 variant, it provides validated testing methods and acceptance criteria that can be directly adapted [4].
  • Define Your Comparison Framework: Establish a set of Critical Quality Attributes (CQAs)—such as chromatographic purity, total impurities, water content, and isotopic enrichment—against which you will evaluate different lots or suppliers.

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

589.21609489 Da

Monoisotopic Mass

589.21609489 Da

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

Explore Compound Types